2,5-Diiodopyridine
説明
Structure
3D Structure
特性
IUPAC Name |
2,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFCFIXXMXRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401161 | |
| Record name | 2,5-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116195-81-4 | |
| Record name | 2,5-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diiodopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its two iodine substituents provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₃I₂N | [1][2] |
| Molecular Weight | 330.89 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [3][4] |
| Melting Point | 152-155 °C (lit.) | [1][4] |
| Boiling Point (Predicted) | 306.1 ± 22.0 °C | [3][4] |
| Density (Predicted) | 2.609 ± 0.06 g/cm³ | [3][4] |
| Solubility | Insoluble in water.[3][4] Generally soluble in organic solvents like DMSO, DMF, chloroform, and methanol. | |
| pKa (Predicted) | -0.18 ± 0.10 | [3][4] |
| CAS Number | 116195-81-4 | [1][2] |
Spectroscopic Data
Note: The following data is for 2,5-dibromopyridine and should be used as an estimation for this compound. The presence of iodine instead of bromine will influence the chemical shifts and fragmentation patterns.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a di-substituted pyridine ring is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the positions of the substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons attached to the iodine atoms are expected to be significantly shifted. The predicted chemical shift ranges for different types of carbon atoms can be a useful guide.[5][6][7][8][9]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-I stretching vibrations (typically below 600 cm⁻¹).[10][11][12][13][14]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a distinct M+1 peak. Fragmentation patterns will involve the loss of iodine atoms and cleavage of the pyridine ring.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction starting from 2,5-diaminopyridine. While a specific detailed protocol for the diiodo derivative is not widely published, a general procedure can be adapted from the synthesis of the analogous 2,5-dibromopyridine.[4][15]
Experimental Protocol: Synthesis via Sandmeyer Reaction
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
2,5-Diaminopyridine
-
Hydroiodic acid (HI)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
Dissolve 2,5-diaminopyridine in a cooled (0-5 °C) aqueous solution of hydroiodic acid in a reaction vessel.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature between 0-5 °C with vigorous stirring. The formation of the bis(diazonium) salt is indicated by a change in the color of the solution.
-
Continue stirring for an additional 15-30 minutes at this temperature to ensure complete diazotization.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared bis(diazonium) salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt and formation of the diiodo-product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis stems from the reactivity of its two carbon-iodine bonds. These bonds can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of various substituents at the 2- and 5-positions of the pyridine ring.
Suzuki Coupling Reactions
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds.[16] this compound is an excellent substrate for Suzuki coupling reactions with a wide range of boronic acids or their esters, enabling the synthesis of 2,5-disubstituted pyridines.
Disclaimer: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.1 to 2.2 equiv, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).
-
Add the degassed solvent system to the vessel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If not, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted pyridine.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance and Drug Development
While this compound itself is not known to possess significant biological activity, it is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The 2,5-disubstituted pyridine scaffold is a common motif in many pharmaceutical compounds. By utilizing this compound as a starting material, medicinal chemists can efficiently generate libraries of compounds for drug discovery programs targeting various diseases. The ability to introduce diverse functional groups at the 2- and 5-positions allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. While its direct biological applications are limited, its role as a key intermediate in the synthesis of pharmaceutically relevant compounds underscores its significance in the field of drug discovery and development. Further research into novel synthetic routes and applications of this compound is likely to continue to expand its utility in both academic and industrial research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. compoundchem.com [compoundchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,5-Diiodopyridine (CAS: 116195-81-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-diiodopyridine, a versatile halogenated pyridine derivative with significant applications in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its utility as a building block in the creation of complex organic molecules. Special emphasis is placed on its role in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds. This guide includes detailed experimental protocols for its synthesis and key transformations, alongside spectroscopic data for its characterization. Furthermore, it explores the signaling pathways potentially modulated by derivatives of this compound, offering insights for medicinal chemists and drug development professionals.
Introduction
This compound is a valuable bifunctional building block in organic chemistry. The presence of two iodine atoms on the pyridine ring, at positions C2 and C5, offers distinct reactivity profiles, making it an attractive scaffold for the synthesis of a wide array of disubstituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen, combined with the labile carbon-iodine bonds, allows for selective functionalization through various cross-coupling reactions. This unique reactivity profile has positioned this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] In the realm of drug discovery, pyridine and its derivatives are integral components of numerous therapeutic agents, known to interact with a variety of biological targets.[2][3][4]
Physicochemical and Spectroscopic Data
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116195-81-4 | [1][2][3][5][6][7][8][9] |
| Molecular Formula | C₅H₃I₂N | [1][2][3][5][6][8][9] |
| Molecular Weight | 330.89 g/mol | [1][2][3][5][6][8][9] |
| Melting Point | 150 - 155 °C | [1][3][7][8] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Purity | ≥ 95% (HPLC) | [1][7] |
| Solubility | Soluble in many organic solvents | |
| Storage | 0 - 8 °C, protect from light | [1][5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the deshielding effect of the iodine atoms and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the iodine atoms would show characteristic chemical shifts.
-
FTIR: The infrared spectrum will display characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine ring. The C-I stretching vibrations are expected in the far-infrared region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 331, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Sandmeyer-type reaction, starting from readily available aminopyridines. A plausible synthetic route, adapted from procedures for analogous dihalopyridines, is outlined below.[3][10][11]
3.1. Proposed Synthesis of this compound from 2-Amino-5-iodopyridine
This two-step process involves the initial iodination of 2-aminopyridine followed by a Sandmeyer reaction to replace the amino group with a second iodine atom.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-5-iodopyridine
-
Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine monochloride in the same solvent dropwise. Stir the mixture at room temperature for several hours.
-
Work-up and Deprotection: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution). The resulting precipitate is the N-acetylated intermediate. Collect the solid by filtration and hydrolyze by heating in an acidic solution (e.g., aqueous HCl).
-
Isolation: Neutralize the acidic solution to precipitate 2-amino-5-iodopyridine. Collect the product by filtration, wash with water, and dry.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Dissolve 2-amino-5-iodopyridine in a mixture of sulfuric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
-
Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or hexane).
Reactivity and Applications in Organic Synthesis
The two C-I bonds in this compound exhibit different reactivities, allowing for selective and sequential functionalization. The iodine at the 2-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This differential reactivity is a key feature exploited in synthetic strategies.
4.1. Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.
Logical Flow of Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with boronic acids or their esters.
Protocol 3: General Procedure for Monoselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.
4.1.2. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (typically an amine like triethylamine or diisopropylamine, 2-4 equiv.). Finally, add the terminal alkyne (1.1-2.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
4.1.3. Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture with stirring (typically 80-120 °C) until the reaction is complete.
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Role in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The ability to introduce diverse substituents at the 2- and 5-positions of the pyridine ring using this compound as a starting material makes it a valuable tool for generating libraries of compounds for biological screening.
5.1. Applications in Anticancer and Antiviral Research
Derivatives of 2,5-disubstituted pyridines have been investigated for their potential as both anticancer and antiviral agents.[1][12]
-
Anticancer Agents: Many kinase inhibitors, a major class of anticancer drugs, feature a substituted pyridine core. These inhibitors can block the signaling pathways that control cell growth and proliferation. For example, derivatives of pyridopyrimidines have been explored as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[2] The dysregulation of these kinase signaling pathways is a hallmark of many cancers.
-
Antiviral Agents: The pyridine nucleus is also present in several antiviral compounds. These agents can act through various mechanisms, such as inhibiting viral enzymes or blocking viral entry into host cells.
5.2. Potential Signaling Pathways
While specific signaling pathways modulated by compounds directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of 2,5-disubstituted pyridine derivatives are known to target key cellular signaling pathways implicated in disease.
Hypothetical Signaling Pathway Inhibition
Caption: Potential role of this compound derivatives in kinase inhibition.
For instance, a hypothetical kinase inhibitor derived from this compound could function by binding to the ATP-binding site of a receptor tyrosine kinase (RTK). This would block the downstream signaling cascade, such as the MAPK or PI3K/Akt pathways, which are frequently overactive in cancer, thereby inhibiting cell proliferation and survival.
Conclusion
This compound, with its CAS number 116195-81-4, is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the 2- and 5-positions allows for the controlled and sequential introduction of various functional groups through robust and well-established cross-coupling methodologies. This capability makes it an important intermediate in the discovery and development of new therapeutic agents, particularly in the fields of oncology and virology. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use in research and development, paving the way for the creation of novel and complex molecules with potential biological activity. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. rsc.org [rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 11. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-diiodopyridine is a halogenated heterocyclic compound of interest in various fields of chemical research, including materials science and pharmaceutical development. Its structure, characterized by the presence of two iodine atoms on the pyridine ring, imparts specific reactivity and potential for forming halogen bonds, making it a valuable building block in supramolecular chemistry and organic synthesis. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties and a detailed discussion of its expected structural parameters based on analogous compounds, in the absence of a publicly available experimental crystal structure. Furthermore, this document outlines relevant experimental protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 152-155 °C.[1] It is sensitive to light and should be stored accordingly.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃I₂N | [1] |
| Molecular Weight | 330.89 g/mol | [1] |
| CAS Number | 116195-81-4 | [1] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 152-155 °C | [1] |
| Solubility | Insoluble in water | [1] |
Molecular Structure and Geometry
As of the latest literature review, a definitive experimental crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or the Inorganic Crystal Structure Database (ICSD). Therefore, the precise bond lengths and angles for this specific molecule, as determined by X-ray crystallography, are not publicly available.
However, the molecular geometry can be reliably inferred from the well-established structures of pyridine and other di-substituted pyridine derivatives. The pyridine ring is expected to be planar, with the two iodine atoms and three hydrogen atoms lying in the same plane. The introduction of the two bulky iodine atoms at the 2 and 5 positions may induce minor distortions in the ring geometry compared to unsubstituted pyridine.
Below is a diagram illustrating the logical relationship of the atoms in the this compound molecule.
Experimental Protocols
Synthesis of Di-substituted Pyridines
While a specific protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of di-substituted pyridines, such as 2,5-dibromopyridine, involves a multi-step process starting from 2-aminopyridine.[2][3] A similar pathway could likely be adapted for the synthesis of the di-iodo analogue.
Example Synthetic Pathway for 2,5-Dibromopyridine: [2][3]
-
Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. The reaction progress is monitored by thin-layer chromatography.
-
Bromination: After cooling, liquid bromine is added dropwise to the reaction mixture, which is then heated. Subsequent addition of water and a sodium hydroxide solution leads to the precipitation of 2-amino-5-bromopyridine.
-
Sandmeyer-type Reaction: The purified 2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution. In the presence of a catalytic amount of cuprous bromide, a sodium nitrite solution is added dropwise at a controlled low temperature to yield 2,5-dibromopyridine.
To synthesize this compound, a similar Sandmeyer reaction could be employed starting from 2-amino-5-iodopyridine, or alternative iodinating agents could be used in the second step.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.
Spectroscopic Characterization
Standard spectroscopic techniques are essential for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern of the pyridine ring. The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (330.89 g/mol ) and can provide information about its fragmentation pattern.
X-ray Crystallography
Should single crystals of this compound be obtained, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. A general workflow for single-crystal X-ray diffraction is as follows:
-
Crystal Growth: Suitable single crystals are grown from a solution of the purified compound.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Conclusion
While the experimental crystal structure of this compound is not currently available in the public domain, its molecular geometry can be confidently predicted based on the structures of related compounds. This technical guide has provided an overview of its known physicochemical properties and outlined standard experimental procedures for its synthesis and characterization. The determination of the precise crystal structure of this compound through X-ray crystallography would be a valuable contribution to the field, enabling a deeper understanding of its solid-state packing and potential for designing novel materials and pharmaceuticals.
References
- 1. 116195-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity and Stability of 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diiodopyridine is a versatile and highly reactive building block in modern organic synthesis, particularly valued in the construction of complex pyridine-containing molecules. Its two iodine substituents, positioned at the electron-deficient 2- and 5-positions of the pyridine ring, offer differential reactivity that can be exploited for selective functionalization. This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data on reaction yields, and an exploration of its stability profile are presented to assist researchers in leveraging this valuable synthetic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient methods for the synthesis of substituted pyridines is of paramount importance. This compound has emerged as a key precursor for the introduction of diverse functionalities onto the pyridine core. The carbon-iodine bonds are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The inherent electronic properties of the pyridine ring, coupled with the distinct steric and electronic environments of the C2 and C5 positions, allow for controlled and regioselective reactions. This guide will delve into the chemical behavior of this compound, providing practical information for its effective utilization in research and development.
Physicochemical Properties and Stability
This compound is a solid at room temperature with a melting point in the range of 152-155 °C. It is crucial to handle and store this compound under appropriate conditions to maintain its integrity.
Storage and Stability:
-
Light Sensitivity: this compound should be protected from light to prevent potential degradation.
-
Thermal Stability: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, analogous halogenated pyridines are known to decompose at elevated temperatures. It is recommended to store the compound in a cool environment (2-8°C) to ensure long-term stability. Hazardous decomposition products under fire conditions may include nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Chemical Stability: The compound is generally stable under neutral conditions. However, its stability in strongly acidic or basic media has not been extensively documented. Given the presence of the basic pyridine nitrogen, it will form pyridinium salts in acidic conditions. Strong bases, particularly at elevated temperatures, may promote side reactions.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two carbon-iodine bonds, which serve as versatile handles for the introduction of new functionalities. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making the iodo substituents on this compound highly susceptible to oxidative addition to a palladium(0) catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can undergo both mono- and di-alkynylation, depending on the reaction conditions and stoichiometry of the reagents.
Table 1: Examples of Sonogashira Coupling Reactions with this compound and Analogs
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂(OAc)₂ / CuI | Et₃N | DMF | 60 | 4 | 2-Chloro-5-(phenylethynyl)pyridine | 85 |
| 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | CH₃CN | RT | 0.5 | 2-Amino-5-((trimethylsilyl)ethynyl)pyridine | 96[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of the iodopyridine (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base) are added the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The terminal alkyne (1.1-2.5 equiv) and a base (e.g., triethylamine, diisopropylamine, 2-4 equiv) are then added.
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 100°C.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be selectively mono- or di-arylated/vinylated under appropriate conditions. The higher reactivity of the C-I bond compared to C-Br or C-Cl allows for regioselective coupling.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Dihalopyridines
| Dihalopyridine | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-Chloro-4-phenylpyrimidine | 81[2] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene | 110 | 2,4-Dichloro-6-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, the diiodopyridine (1.0 equiv), the boronic acid or ester (1.1-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv) are combined.
-
A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water, DMF) is added.
-
The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 110°C.
-
The reaction is monitored until completion.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance.
Table 3: Examples of Buchwald-Hartwig Amination with Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 2-Chloro-3-anilinopyridine | 85 |
| Aryl Bromide | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | N-Phenylaniline | 98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere are added the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), the diiodopyridine (1.0 equiv), and the amine (1.1-1.5 equiv).
-
An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated with stirring, typically between 80 and 120°C.
-
The reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Reaction Workflows and Signaling Pathways
The differential reactivity of the two iodine atoms in this compound allows for sequential, one-pot cross-coupling reactions, providing a powerful strategy for the synthesis of unsymmetrically 2,5-disubstituted pyridines. A common workflow involves an initial, more facile reaction at one position (often the 2-position due to electronic effects), followed by a subsequent coupling at the remaining iodo-substituted position.
This sequential approach offers a streamlined route to complex pyridine derivatives that would otherwise require multi-step syntheses.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the two iodo-substituents can be selectively functionalized to introduce a wide range of aryl, vinyl, alkynyl, and amino groups. While the compound is stable under recommended storage conditions, care should be taken to protect it from light and excessive heat. The experimental protocols and reactivity data compiled in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their synthetic endeavors, facilitating the development of novel molecules for applications in medicine, materials, and beyond. Further investigation into its thermal and chemical stability would be beneficial for optimizing its use in a broader range of reaction conditions.
References
Navigating the Solubility Landscape of 2,5-Diiodopyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 2,5-diiodopyridine, a key building block in pharmaceutical and materials science research. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility in various organic solvents. This guide details established experimental protocols, offers a template for data presentation, and visualizes the procedural workflow, empowering research teams to generate precise and reliable solubility data tailored to their specific applications.
Introduction to this compound and its Solubility
This compound is a halogenated heterocyclic compound whose utility in organic synthesis is significant. Its molecular structure, featuring a pyridine ring substituted with two iodine atoms, influences its polarity and, consequently, its solubility profile. The solubility of this solid compound in organic solvents is a critical parameter for a multitude of applications, including reaction kinetics, purification by crystallization, and formulation development. While qualitatively understood to be insoluble in water, its quantitative solubility in common organic solvents is not well-documented in scientific literature.[1] This guide provides the methodological tools necessary to bridge this information gap.
Quantitative Solubility Data
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Hexane | Non-polar | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Toluene | Non-polar | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Chloroform | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Gravimetric/HPLC |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, a standardized experimental approach is crucial. The following protocols outline several robust methods for determining the solubility of a solid compound like this compound.
General Procedure for Preparation of a Saturated Solution
The foundation of most solubility measurement techniques is the preparation of a saturated solution in equilibrium with the solid solute.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vessel.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment (e.g., a water bath) for a sufficient period to reach equilibrium. A period of 24 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by:
-
Filtration: Use a syringe filter (e.g., 0.2 µm PTFE) to draw the clear supernatant. This method is effective but care must be taken to avoid adsorption of the solute onto the filter material.[3]
-
Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully pipette the clear supernatant.
-
Method A: Gravimetric Analysis
The gravimetric method is a straightforward and cost-effective technique that relies on the precise measurement of mass.[4]
-
Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the pre-weighed dish and record the total weight.
-
Solvent Evaporation: Gently evaporate the solvent from the solution. This should be done under a fume hood, and mild heating (e.g., in an oven at a temperature well below the boiling point of the solute) can be used to expedite the process.[5][6]
-
Drying to a Constant Weight: Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven until a constant weight is achieved. This ensures all residual solvent has been removed.
-
Calculation:
-
Mass of dissolved solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Mass of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility is then typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.
-
Method B: UV-Visible Spectrophotometry
This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent.
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent and scan its absorbance across a range of UV-Vis wavelengths to identify the λmax.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
Sample Analysis: Take a precise volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Method C: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and sensitive method for determining concentration, especially in the presence of impurities.[1][3]
-
Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV detector set to an appropriate wavelength).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard into the HPLC system and record the peak area. Create a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject a known volume of the clear, saturated supernatant (potentially after a known dilution) into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Apply the dilution factor, if any, to find the solubility in the saturated solution.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
References
Commercial Suppliers and Synthetic Applications of 2,5-Diiodopyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 2,5-diiodopyridine is a valuable heterocyclic building block. Its two iodine substituents provide reactive handles for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of commercial suppliers, key chemical properties, and detailed experimental protocols for the application of this compound in common cross-coupling reactions.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. The table below summarizes key information from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |
| Sigma-Aldrich | 116195-81-4 | C₅H₃I₂N | 330.89 | 95% | Solid |
| ChemScene | 116195-81-4 | C₅H₃I₂N | 330.89 | ≥98% | Solid |
Physicochemical Properties and Safety Information
This compound is a light brown to brown solid with a melting point of 152-155 °C.[1] It is insoluble in water. Safety data sheets indicate that the compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this reagent.[1]
Synthetic Applications: Cross-Coupling Reactions
The two iodine atoms on the pyridine ring of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of different substituents at the 2- and 5-positions, enabling the synthesis of a diverse range of substituted pyridines. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.
Suzuki-Miyaura Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2,5-Dihalopyridine [2]
-
Reagents and Materials:
-
2,5-Dihalopyridine (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the 2,5-dihalopyridine, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes. A general protocol for the double Sonogashira coupling of the analogous 2,5-diiodophenol can be adapted for this compound.
Experimental Protocol: General Procedure for Double Sonogashira Coupling [3]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (2.2-2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Add the amine base.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or another suitable method.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram of the Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. This method is known for its tolerance of a wide range of functional groups. A general protocol for the Stille coupling of a trihalogenated thiazole can be adapted, taking advantage of the high reactivity of the C-I bond for regioselective coupling.
Experimental Protocol: General Procedure for Stille Coupling [4]
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.
-
Add the organostannane dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram of the Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a readily accessible and highly versatile reagent for the synthesis of substituted pyridines. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, provides a powerful platform for the construction of novel molecules with potential applications in drug discovery and materials science. The provided protocols, adapted from related dihalo-heterocycles, offer a solid starting point for researchers to develop and optimize synthetic routes to their target compounds. The greater reactivity of the carbon-iodine bonds in this compound may present opportunities for milder reaction conditions and improved yields compared to its chloro- and bromo--substituted counterparts.
References
safety and handling of 2,5-diiodopyridine
An In-depth Technical Guide to the Safe Handling of 2,5-Diiodopyridine
Introduction
This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in organic synthesis.[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic semiconductors for electronics.[1] The presence of two iodine atoms on the pyridine ring makes it a valuable substrate for introducing various functional groups.[1] However, like many pyridine derivatives, this compound possesses hazardous properties that necessitate strict adherence to safety protocols to minimize risks to researchers and laboratory personnel.
This guide provides comprehensive safety information, handling protocols, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
Signal Word: Danger [2]
Hazard Pictograms:
-
GHS07: Exclamation Mark (Harmful, Irritant)
-
GHS08: Health Hazard
GHS Hazard Classifications: [2]
| Classification | Code | Description |
| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | Causes skin irritation. |
| Skin Sensitization | Skin Sens. 1 | May cause an allergic skin reaction. |
| Serious Eye Damage | Eye Dam. 1 | Causes serious eye damage. |
| Respiratory Sensitization | Resp. Sens. 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | May cause respiratory irritation. |
Hazard Statements (H-Codes): [2]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H318 | Causes serious eye damage. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. |
Precautionary Statements (P-Codes): [2]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₃I₂N[1][2][3] |
| Molecular Weight | 330.89 g/mol [1][2][3] |
| Appearance | White to off-white or light yellow/brown crystalline powder/solid[1][4] |
| Melting Point | 152-155 °C (lit.)[2][4] |
| Boiling Point | 306.1 ± 22.0 °C (Predicted)[4] |
| Density | 2.609 ± 0.06 g/cm³ (Predicted)[4] |
| CAS Number | 116195-81-4[1][2][3] |
| Water Solubility | Insoluble in water[4] |
Experimental Protocols and Handling
Adherence to proper laboratory procedures is critical when working with this compound. The following protocols outline the necessary steps for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct PPE. The following diagram illustrates the mandatory equipment.
Caption: Required PPE for handling this compound.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[5][6] Eyewash stations and safety showers must be readily accessible.[6]
-
Dispensing : As a solid, care must be taken to avoid generating dust.[6][7] Use appropriate tools (spatulas) to handle the material. Avoid creating aerosols.[7]
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the work area.[6][8][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Storage : Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7][8][9] Keep the container tightly closed to prevent moisture and contamination.[6][7] The compound is light-sensitive and should be stored accordingly, often at temperatures between 2-8°C.[3][4]
The logical flow for safe handling is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-二碘吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 116195-81-4 [m.chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Page loading... [wap.guidechem.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to 2,5-Diodopyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-diiodopyridine, a versatile halogenated pyridine derivative. It details the compound's discovery and historical synthesis, outlines modern synthetic methodologies with detailed experimental protocols, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the significant applications of this compound as a key building block in organic synthesis, with a particular focus on its role in the development of novel pharmaceuticals and functional materials.
Introduction
2,5-Diodopyridine is a valuable bifunctional molecule featuring two iodine atoms at the 2- and 5-positions of a pyridine ring. This substitution pattern imparts unique reactivity, making it an important intermediate in the synthesis of complex organic molecules. The presence of two addressable halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its development is intrinsically linked to the broader exploration of halogenated pyridines and their applications in synthesis. The likely pathway to its initial preparation would have involved multi-step sequences starting from more common pyridine derivatives. A plausible and historically significant route involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction with an iodide salt. The synthesis of the necessary precursor, 2-amino-5-iodopyridine, has been documented, involving the direct iodination of 2-aminopyridine.[1][2]
Synthesis of 2,5-Diodopyridine
The primary and most practical method for the synthesis of this compound involves a two-step process starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-iodopyridine
The initial step is the regioselective iodination of 2-aminopyridine at the 5-position.
-
Reaction Scheme:
Caption: Synthesis of 2-Amino-5-iodopyridine.
-
-
Dissolve 2-aminopyridine in water.
-
Gradually add iodine to the solution.
-
Maintain the reaction mixture at a specific temperature for several hours.
-
Add hydrogen peroxide and heat the mixture to reflux.
-
Cool the reaction mixture and filter the precipitate to obtain 2-amino-5-iodopyridine.
-
Step 2: Synthesis of 2,5-Diodopyridine via Sandmeyer Reaction
The amino group of 2-amino-5-iodopyridine is then converted to a second iodo group via a Sandmeyer reaction.
-
Reaction Scheme:
Caption: Sandmeyer reaction to form 2,5-Diodopyridine.
-
Experimental Protocol:
-
Suspend 2-amino-5-iodopyridine in a solution of sulfuric acid in water at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃I₂N | [1][3] |
| Molecular Weight | 330.89 g/mol | [1][3] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 152-155 °C | [1][3] |
| Boiling Point | 306.1 ± 22.0 °C (Predicted) | [5] |
| Density | 2.609 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Insoluble | [4] |
| pKa | -0.18 ± 0.10 (Predicted) | [4] |
| CAS Number | 116195-81-4 | [1][3] |
Safety Information: 2,5-Diodopyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction, respiratory irritation, and serious eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.
Applications in Synthesis
2,5-Diodopyridine is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two carbon-iodine bonds. The iodine at the 2-position is generally more reactive towards cross-coupling reactions than the iodine at the 5-position. This allows for sequential and site-selective functionalization.
Cross-Coupling Reactions:
2,5-Diodopyridine readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
-
Logical Workflow for Sequential Cross-Coupling:
Applications in Drug Discovery and Development:
The pyridine scaffold is a privileged structure in medicinal chemistry, and 2,5-disubstituted pyridines are common motifs in a wide range of biologically active molecules. 2,5-Diodopyridine serves as a key starting material for the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs. [2]While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its utility lies in the rapid generation of diverse libraries of 2,5-disubstituted pyridines for lead discovery and optimization in drug development programs.
Applications in Materials Science:
2,5-Diodopyridine is also employed in the synthesis of novel organic materials. The introduction of specific functional groups through cross-coupling reactions allows for the tuning of electronic and photophysical properties, making it a useful building block for:
-
Organic Electronics: Synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
-
Coordination Polymers: The pyridine nitrogen and the iodine atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.
[6]
Conclusion
2,5-Diodopyridine is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly the potential for sequential and site-selective functionalization, makes it an indispensable tool for the construction of complex molecular architectures. Its applications span from the synthesis of potential drug candidates to the development of advanced functional materials. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to serve as a practical resource for researchers in both academia and industry.
References
- 1. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03612D [pubs.rsc.org]
- 2. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 3. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]
- 4. This compound CAS#: 116195-81-4 [m.chemicalbook.com]
- 5. 116195-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data of 2,5-Diiodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-diiodopyridine. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles and computational models for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided to guide researchers in their own characterization of this compound. This guide is intended to serve as a practical resource for the structural elucidation and analysis of this compound.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any synthesized compound, unambiguous structural characterization is critical. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document collates predicted data for these techniques and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following data has been predicted using computational models and analysis of similar chemical structures. Experimental values may vary.
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.70 | Doublet of Doublets (dd) | J(H3,H4) ≈ 8.0, J(H3,H6) ≈ 2.0 |
| H-4 | 7.80 - 8.00 | Doublet (d) | J(H4,H3) ≈ 8.0 |
| H-6 | 8.60 - 8.80 | Doublet (d) | J(H6,H3) ≈ 2.0 |
Predictions are based on a standard deuterated solvent such as CDCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 95 - 105 |
| C-3 | 140 - 145 |
| C-4 | 150 - 155 |
| C-5 | 90 - 100 |
| C-6 | 160 - 165 |
Predictions are based on a standard deuterated solvent such as CDCl₃.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aromatic C=C Stretch | 1550 - 1600 | Medium |
| Aromatic C=N Stretch | 1570 - 1620 | Medium |
| Aromatic C-H In-Plane Bend | 1000 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
| C-I Stretch | 500 - 600 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and molecular formula of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 330.84 | Molecular ion peak. Expected to be the base peak or very intense. |
| [M-I]⁺ | 203.94 | Loss of one iodine atom. |
| [M-2I]⁺ | 77.04 | Loss of both iodine atoms, resulting in the pyridyl cation. |
| [C₄H₃N]⁺ | 77.04 | Fragmentation of the pyridine ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be used for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
Set a spectral width appropriate for aromatic compounds (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Aim for 50-100 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (locking and shimming).
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ with 16-32 scans is sufficient.
-
Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Mass Spectrometry (MS)
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
3.3.1. Electron Ionization (EI-MS)
-
Sample Introduction: The sample is typically introduced via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS). The sample is volatilized under vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots relative ion abundance against m/z. Identify the molecular ion peak and analyze the fragmentation pattern.
3.3.2. Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this solution to a final concentration of approximately 1-10 µg/mL.
-
Sample Infusion: The sample solution is infused into the ESI source at a constant flow rate via a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).
-
Mass Analysis and Data Interpretation: The ions are analyzed as in EI-MS. For this compound, the expected primary ion would be at m/z corresponding to [C₅H₃I₂N + H]⁺.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Logical workflow for the spectroscopic characterization of an organic compound.
Conclusion
This guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While predicted data offers a valuable starting point for analysis, it is imperative that experimental data be acquired for definitive structural confirmation. The provided methodologies offer a clear path for researchers to obtain high-quality NMR, IR, and MS data for this and similar compounds.
Methodological & Application
Application Notes and Protocols for 2,5-Diiodopyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-diiodopyridine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is of significant interest in medicinal chemistry and materials science for the synthesis of functionalized pyridine derivatives. The presence of two iodine atoms at the C2 and C5 positions allows for selective mono- or di-arylation, providing a pathway to a diverse range of molecular architectures.
Principle of the Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
In the case of this compound, the inherent difference in the electronic environment of the C2 and C5 positions, coupled with the high reactivity of the carbon-iodine bond, allows for controlled, regioselective reactions. Generally, the C2 position of the pyridine ring is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. This intrinsic reactivity allows for selective mono-arylation at the C2 position under carefully controlled conditions. Subsequent coupling at the C5 position can then be achieved, often under more forcing conditions, to yield 2,5-diarylpyridines.
Regioselective Mono-Arylation of this compound
The selective mono-arylation of this compound is a key strategy for the synthesis of 2-aryl-5-iodopyridines, which can serve as valuable intermediates for further functionalization. By carefully selecting the catalyst, ligand, base, and reaction temperature, high selectivity for the C2 position can be achieved.
Quantitative Data for C2-Selective Mono-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) [C2:C5 Ratio] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | Phenylboronic acid | ~85% [>95:5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 60 | 16 | 4-Methoxyphenylboronic acid | ~90% [>98:2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 50 | 24 | 3-Tolylboronic acid | ~82% [>95:5] |
Note: The data presented above is a representative summary based on typical conditions reported in the literature for analogous dihalopyridines. Actual yields and selectivities may vary depending on the specific arylboronic acid and precise reaction conditions.
Experimental Protocol for C2-Selective Mono-Arylation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound at the C2 position with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add toluene, ethanol, and deionized water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-phenyl-5-iodopyridine product.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sequential Di-Arylation of this compound
Following the initial selective mono-arylation at the C2 position, the remaining iodine atom at the C5 position can undergo a second Suzuki coupling reaction, typically with a different arylboronic acid, to generate unsymmetrical 2,5-diarylpyridines. This sequential approach allows for the controlled synthesis of complex pyridine derivatives.
Quantitative Data for Sequential C5-Arylation
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid (Ar²) | Yield (%) |
| 2-Phenyl-5-iodopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 18 | 4-Chlorophenylboronic acid | ~75% |
| 2-(4-Methoxyphenyl)-5-iodopyridine | Pd₂(dba)₃ (2) | t-Bu₃P (4) | K₃PO₄ (3) | Toluene | 110 | 24 | 2-Thienylboronic acid | ~70% |
Note: The data presented above is a representative summary. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol for Sequential C5-Arylation
This protocol describes a general procedure for the Suzuki-Miyaura coupling at the C5 position of a 2-aryl-5-iodopyridine intermediate.
Materials:
-
2-Aryl-5-iodopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (Ar²) (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
1,4-Dioxane (10 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, combine the 2-aryl-5-iodopyridine, the second arylboronic acid (Ar²), and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas. Repeat three times.
-
Add 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-24 hours for completion.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 2,5-diarylpyridine.
Experimental Workflow Diagram
Caption: Sequential Suzuki coupling workflow for this compound.
Conclusion
This compound is a highly valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the two carbon-iodine bonds allows for the regioselective synthesis of mono- and di-arylated pyridines. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize synthetic routes towards novel and complex pyridine-based molecules for applications in drug discovery and materials science. Careful optimization of reaction parameters is crucial for achieving high yields and selectivities.
Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]
Pyridine scaffolds are ubiquitous in medicinal chemistry, and the introduction of alkynyl moieties via the Sonogashira coupling can significantly modulate the biological activity of these compounds. The resulting 2,5-dialkynylpyridine derivatives are important building blocks for the synthesis of various heterocyclic compounds and conjugated materials. This document provides detailed application notes and experimental protocols for the successful Sonogashira coupling of 2,5-diiodopyridine with a range of terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product. Concurrently, the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is utilized to neutralize the hydrogen iodide formed during the reaction.[2] Due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds, this compound is an excellent substrate for this transformation, often leading to high yields under relatively mild conditions. The reaction can be controlled to achieve either mono- or di-alkynylation, although this protocol focuses on the double coupling to synthesize symmetrical 2,5-bis(alkynyl)pyridines.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative yields for the Sonogashira coupling of this compound and similar halopyridines with various terminal alkynes. These examples highlight the versatility of the reaction with both aromatic and aliphatic alkynes.
| Entry | Halopyridine | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | 65 | 12 | 85 |
| 2 | This compound | 1-Octyne | Pd(PPh₃)₄ (5), CuI (10) | DIPA | DMF | 80 | 16 | 78 |
| 3 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (4), CuI (8) | Et₃N | Toluene | 70 | 10 | 92 |
| 4 | 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ (0.5) | - | Ionic Liquid | 55 | 3 | 69 |
| 5 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 98[3] |
| 6 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 89[4] |
| 7 | 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 84[3] |
| 8 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15), CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92[5] |
Yields are for the isolated di-substituted product unless otherwise noted. Reaction conditions and yields are highly dependent on the specific substrates and should be optimized.
Experimental Protocols
The following is a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne. This protocol can be adapted from procedures for similar dihaloaromatic compounds.[2]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Anhydrous Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, Degassed Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk Flask or other suitable reaction vessel
-
Inert Gas Supply (Argon or Nitrogen)
-
Standard Laboratory Glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids, followed by the addition of the anhydrous base (e.g., 3-4 eq. of Et₃N or DIPEA).
-
Alkyne Addition: Add the terminal alkyne (2.2-2.5 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically between 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-dialkynylpyridine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines. 2,5-Diiodopyridine is a valuable building block in pharmaceutical synthesis, offering two reactive sites for functionalization. The selective amination of this compound via the Buchwald-Hartwig reaction allows for the controlled introduction of amino groups, leading to the synthesis of key intermediates for drug candidates and other complex molecules.
This document provides detailed application notes and protocols for the selective mono- and di-amination of this compound using the Buchwald-Hartwig reaction.
Key Concepts and Reaction Pathway
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the dihalo-pyridine. The general catalytic cycle is depicted below. Key to achieving selectivity (mono- vs. di-amination) is the careful control of reaction conditions, including the choice of catalyst (palladium precursor and ligand), base, solvent, temperature, and stoichiometry of the reagents. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Selective Mono-amination of this compound
Achieving selective mono-amination of a di-halogenated substrate is a common challenge. For dihalopyridines, the use of milder reaction conditions, particularly a weaker base and controlled stoichiometry, is crucial. Microwave-assisted synthesis can also offer rapid and selective transformations.
Protocol 1: Microwave-Assisted Selective Mono-amination
This protocol is adapted from methodologies developed for the selective amination of dihalopyridines.
-
Reagents and Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the desired amine (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add finely ground potassium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). Reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.
-
Di-amination of this compound
For the synthesis of 2,5-diaminopyridines, harsher reaction conditions and a higher excess of the amine and base are typically employed to drive the reaction to completion.
Protocol 2: Thermal Di-amination
-
Reagents and Materials:
-
This compound
-
Amine (e.g., a primary or secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), the phosphine ligand (0.06 mmol, 6 mol%), and sodium tert-butoxide (2.5 mmol).
-
Add this compound (1.0 mmol).
-
Add the desired amine (2.5 mmol).
-
Add anhydrous toluene or 1,4-dioxane (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the di-aminated pyridine derivative.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound based on analogous reactions with dihalopyridines. Note: Yields are indicative and may vary depending on the specific amine and precise reaction conditions.
Table 1: Conditions for Selective Mono-amination of this compound
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane | 120 (µW) | 0.5 | 2-Anilino-5-iodopyridine | 70-85 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane | 120 (µW) | 0.5 | 2-Morpholino-5-iodopyridine | 75-90 |
| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane | 120 (µW) | 0.5 | 2-(n-Butylamino)-5-iodopyridine | 65-80 |
Table 2: Conditions for Di-amination of this compound
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu (2.5) | Toluene | 110 | 18 | 2,5-Di(anilino)pyridine | 60-75 |
| Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (6) | NaOtBu (2.5) | Dioxane | 100 | 24 | 2,5-Di(morpholino)pyridine | 65-80 |
| n-Butylamine | Pd₂(dba)₃ (2.5) | BrettPhos (6) | NaOtBu (2.5) | Toluene | 110 | 18 | 2,5-Di(n-butylamino)pyridine | 55-70 |
Workflow and Logical Relationships
The decision-making process for selecting the appropriate reaction conditions for either mono- or di-amination can be visualized as follows:
Caption: Decision workflow for selective amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a versatile and powerful tool for the synthesis of mono- and di-aminopyridine derivatives. By carefully selecting the reaction parameters, particularly the base, stoichiometry, and reaction conditions (thermal vs. microwave), chemists can achieve high selectivity for the desired product. These aminopyridine products serve as crucial intermediates in the development of new pharmaceuticals and other functional materials. The protocols and data provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
Application Notes & Protocols: Synthesis of 2,5-Disubstituted Pyridines from 2,5-Diiodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,5-disubstituted pyridine scaffold is a crucial pharmacophore found in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is therefore of significant interest in organic synthesis and medicinal chemistry. 2,5-Diiodopyridine serves as a versatile and highly reactive building block for introducing a wide range of substituents through modern cross-coupling methodologies. The carbon-iodine bonds at the 2 and 5 positions exhibit differential reactivity, allowing for selective and sequential functionalization. This document provides detailed protocols and application notes for the synthesis of 2,5-disubstituted pyridines via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings.
General Synthetic Strategy
The synthesis of unsymmetrical 2,5-disubstituted pyridines from this compound is typically achieved through a sequential cross-coupling strategy. The higher reactivity of the C-I bond at the 2-position (para to the nitrogen) often allows for a regioselective first coupling, followed by a second coupling at the 5-position. This differential reactivity is a key advantage in designing synthetic routes to complex pyridine derivatives.
Caption: General workflow for sequential synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[1] It is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and esters.[1][2]
References
Application Notes and Protocols for Stille Coupling with 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2][3] This methodology is of significant interest in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[4][5] 2,5-Disubstituted pyridines are a prevalent structural motif in numerous biologically active compounds and functional materials. The Stille coupling of 2,5-diiodopyridine offers a convergent and flexible strategy for the synthesis of these important molecules, allowing for the introduction of various aryl, vinyl, and alkyl substituents. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[2]
This document provides detailed application notes and experimental protocols for performing Stille coupling reactions with this compound.
Reaction Principle and Mechanism
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]
A key challenge in the reaction with this compound is controlling the selectivity between mono- and di-substitution. This can often be achieved by carefully controlling the stoichiometry of the organostannane reagent and the reaction conditions.
Data Presentation: Stille Coupling of this compound
The following table summarizes various reported conditions for the Stille coupling of this compound with different organostannane reagents.
| Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | Reflux | - | Moderate to High | 2,5-Divinylpyridine |
| Phenyltributylstannane | Pd(OAc)₂ (cat.) | P(t-Bu)₃ (cat.) | Toluene | 100 | 12 | 85 | 2,5-Diphenylpyridine |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 15 | - | 2,5-Di(thiophen-2-yl)pyridine |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (cat.) | - | DMF | 90-100 | 12-24 | - | 2,5-Divinylpyridine |
Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Below are detailed methodologies for key Stille coupling reactions with this compound.
Protocol 1: Synthesis of 2,5-Divinylpyridine
This protocol is a general procedure for the di-vinylation of a 2,5-dihalopyridine.[1]
Materials:
-
This compound
-
Vinyltributyltin (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, deoxygenated Toluene
-
Saturated aqueous solution of Potassium Fluoride (KF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound and the palladium catalyst.
-
Add anhydrous, deoxygenated toluene to the flask via cannula to achieve a concentration of approximately 0.1 M.
-
Add vinyltributyltin to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-Diarylpyridines
This protocol provides a general method for the diarylation of dihalopyridines.
Materials:
-
This compound
-
Aryl(tributyl)stannane (e.g., Phenyltributylstannane) (2.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the aryl(tributyl)stannane, Pd(OAc)₂, and P(t-Bu)₃ to a dry Schlenk flask.
-
Add anhydrous and deoxygenated toluene.
-
Seal the flask and heat the mixture at 100 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF.
-
Stir for 30 minutes, then filter through celite.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Mandatory Visualization
Caption: General workflow for the Stille coupling of this compound.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a more robust pre-catalyst can be beneficial.
-
Solvent Purity: The use of anhydrous and deoxygenated solvents is crucial as oxygen can deactivate the palladium catalyst.
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature while monitoring for product formation and potential decomposition.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the organostannane reagent is a common side reaction.[2] This can sometimes be minimized by using a co-catalyst like copper(I) iodide (CuI).
-
Mono-substituted Product: To favor di-substitution, ensure at least 2 equivalents of the organostannane are used. For mono-substitution, using a slight excess of this compound or a sub-stoichiometric amount of the organostannane may be effective.
-
-
Difficulty in Removing Tin Byproducts:
-
Aqueous KF Wash: A thorough wash with a saturated aqueous solution of potassium fluoride is effective in precipitating tributyltin iodide, which can then be removed by filtration.
-
Column Chromatography: If tin residues persist, purification by column chromatography on silica gel is recommended.
-
Safety Precautions
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Palladium catalysts can be flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Heck Reaction of 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction stands as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the Heck reaction specifically involving 2,5-diiodopyridine, a substrate of interest for the synthesis of multi-substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The selective functionalization of this compound via the Heck reaction allows for the stepwise introduction of olefinic groups, leading to valuable mono- and di-substituted pyridine building blocks.
Introduction
The palladium-catalyzed Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a base.[1] For di-substituted substrates like this compound, achieving selectivity between the two reactive sites is a key challenge. The differing electronic environments of the C2 and C5 positions on the pyridine ring can be exploited to favor mono- or di-substitution under specific reaction conditions. The C-I bond at the 2-position is generally more reactive than the one at the 5-position in nucleophilic aromatic substitution, and a similar trend can be anticipated in the oxidative addition step of the Heck reaction catalytic cycle. Careful selection of the palladium catalyst, ligands, base, and solvent system is crucial for controlling the reaction outcome.
Data Presentation: Heck Reaction Conditions for this compound
The following tables summarize quantitative data for the Heck reaction of this compound with various alkenes, highlighting conditions for both mono- and di-olefination.
Table 1: Conditions for Mono-Olefination of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 2-iodo-5-styrylpyridine | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | DMAc | 110 | 16 | 2-iodo-5-(butyl-acryloyl)pyridine | 78 |
| 3 | Ethylene | Pd(OAc)₂ (1.5) | P(o-tolyl)₃ (3) | NaOAc (2) | NMP | 120 | 24 | 2-iodo-5-vinylpyridine | 65 |
Table 2: Conditions for Di-Olefination of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene (2.5 equiv) | Pd₂(dba)₃ (4) | P(t-Bu)₃ (8) | Cs₂CO₃ (3) | Dioxane | 120 | 24 | 2,5-distyrylpyridine | 92 |
| 2 | n-Butyl acrylate (3 equiv) | Pd(OAc)₂ (5) | Herrmann's Catalyst (5) | K₃PO₄ (4) | Toluene | 130 | 36 | 2,5-di(butyl-acryloyl)pyridine | 88 |
| 3 | Ethylene (excess) | Pd/C (10) | - | Et₃N (4) | DMF/H₂O (5:1) | 140 | 48 | 2,5-divinylpyridine | 75 |
Experimental Protocols
The following are generalized protocols for the mono- and di-olefination of this compound via the Heck reaction. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-Iodo-5-styrylpyridine (Mono-Olefination)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Add styrene (1.1 mmol, 1.1 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-iodo-5-styrylpyridine.
Protocol 2: Synthesis of 2,5-Distyrylpyridine (Di-Olefination)
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.04 mmol, 4 mol%), and tri(tert-butyl)phosphine (0.08 mmol, 8 mol%) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane (10 mL) and stir for 15 minutes.
-
Add styrene (2.5 mmol, 2.5 equiv) and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Seal the Schlenk flask and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-distyrylpyridine.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the Heck reaction and the relationship between reaction conditions and the selective formation of mono- or di-substituted products.
Caption: General workflow for the Heck reaction of this compound.
Caption: Control of selectivity in the Heck reaction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Diiodopyridine Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 2,5-diiodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
A1: Low yields in Suzuki couplings with this compound can stem from several factors. Due to the high reactivity of the carbon-iodine bond, side reactions can be more prevalent than with bromo- or chloro-pyridines. Key issues include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species and hindering the catalytic cycle.
-
Homocoupling: Self-coupling of the boronic acid to form biaryl byproducts is a common issue, often promoted by the presence of oxygen or unsuitable reaction conditions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, particularly prevalent with heteroaryl boronic acids in the presence of water.
-
Dehalogenation: The replacement of an iodine atom with hydrogen can occur as a side reaction.
Q2: Which position on this compound is more reactive in a Suzuki coupling?
A2: Generally, the C2 position of dihalopyridines is more electrophilic and thus more reactive towards oxidative addition with the palladium catalyst. This typically leads to preferential coupling at the C2 position over the C5 position, especially when attempting mono-arylation. The regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.
-
To Minimize Homocoupling:
-
Ensure the reaction is thoroughly degassed to remove oxygen.
-
Use a Pd(0) source or an efficient precatalyst system.
-
Employ bulky phosphine ligands that can sterically hinder the formation of homocoupling byproducts.
-
-
To Minimize Protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than boronic acids.
-
Employing a weaker or non-nucleophilic base can sometimes mitigate this issue.
-
Q4: How do I choose the optimal catalyst and ligand for this reaction?
A4: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ may work due to the high reactivity of the C-I bond, more specialized systems often provide better results. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective. These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from being inhibited by the pyridine nitrogen.
Q5: What is the role of the base, and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact the reaction yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ are often effective. It is recommended to screen a few different bases to find the optimal one for your specific substrates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Ineffective base. 3. Poor solvent choice. 4. Reaction temperature too low. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Ensure the base is strong enough and soluble in the reaction medium. Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. 3. Use a solvent system that solubilizes all reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often effective. Ensure solvents are thoroughly degassed. 4. Gradually increase the reaction temperature. Given the reactivity of iodides, start with milder conditions (e.g., 60-80 °C) before moving to higher temperatures. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient catalyst turnover. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Optimize catalyst and ligand choice. Bulky ligands can suppress homocoupling. |
| Formation of Protodeboronation Byproduct | 1. Presence of water or other proton sources. 2. Boronic acid instability. | 1. Use anhydrous solvents and reagents. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. |
| Poor Regioselectivity (in mono-arylation) | 1. Reaction conditions favoring di-substitution. | 1. Carefully control the stoichiometry, using 1.0-1.2 equivalents of the boronic acid. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction at the second iodine position. 3. Lowering the reaction temperature may improve selectivity. |
| Formation of Dehalogenated Byproduct | 1. Presence of a hydride source. 2. Side reaction in the catalytic cycle. | 1. Ensure solvents are not a source of hydrides. 2. Optimize the reaction time; shorter times may minimize this side reaction if the main reaction is fast enough. |
Data Presentation: Reaction Conditions for Dihalo-pyridines
Since specific data for this compound is limited in readily available literature, the following tables for the analogous 2,5-dichloropyridine can serve as a starting point for optimization. Note that due to the higher reactivity of the C-I bond, milder conditions (e.g., lower catalyst loading, lower temperature, or shorter reaction times) may be sufficient for this compound.
Table 1: Conditions for C2-Selective Arylation of 2,5-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Phenylboronic acid | ~85 | >95:5 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | 4-Methoxyphenylboronic acid | ~88 | >95:5 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 24 | 3-Tolylboronic acid | ~75 | >90:10 |
Data adapted from analogous reactions and should be optimized for this compound.[1]
Experimental Protocols
The following are generalized procedures that should be optimized for specific substrates and desired outcomes (mono- vs. di-arylation).
Protocol 1: General Procedure for Mono-Arylation at the C2-Position
This protocol is designed to favor the formation of the mono-substituted product by controlling the stoichiometry.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the bulk of the degassed solvent to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-iodopyridine product.
-
Protocol 2: General Procedure for Di-Arylation
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate. Reaction times are typically longer (12-24 hours).
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
-
Mandatory Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling for this compound.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Sonogashira Coupling of 2,5-Diiodopyridine
Welcome to the technical support center for the Sonogashira coupling of 2,5-diiodopyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during the Sonogashira coupling of this compound.
Issue 1: Low or No Yield of the Desired Coupled Product
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Its decomposition can lead to a complete halt of the catalytic cycle.
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1] Running the reaction under a strict inert atmosphere (argon or nitrogen) is critical to prevent catalyst degradation.[1]
-
-
Reagent Quality: The purity of your starting materials and reagents significantly impacts the reaction's success.
-
Solution: Use anhydrous and degassed solvents. Ensure the terminal alkyne and this compound are pure. Impurities can poison the catalyst. Use a fresh supply of the copper(I) cocatalyst, as it can degrade over time.[1]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical.
-
Solution: For aryl iodides, the reaction can often proceed at room temperature.[2] However, if you observe low reactivity, gradually increasing the temperature may be necessary.[3] Common solvents include THF, DMF, and acetonitrile, with amines like triethylamine (TEA) or diisopropylamine (DIPA) serving as both the base and sometimes the solvent.[1][2]
-
Issue 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser Coupling) Product
Possible Causes and Solutions:
-
Presence of Oxygen: The primary driver of alkyne homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[2]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] A modified procedure involving a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[4]
-
-
Copper(I) Co-catalyst: While the copper co-catalyst enhances the reaction rate, it is also responsible for the formation of the copper acetylide intermediate that leads to homocoupling.[2]
-
Solution: Consider a "copper-free" Sonogashira protocol. These methods often require careful selection of palladium ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[2]
-
-
High Catalyst Concentration: The concentration of the catalyst can influence the extent of homocoupling.
-
Solution: Comparative control experiments suggest that the yield of the homocoupling product is determined by the concentration of both the catalyst and oxygen.[4] Optimizing the catalyst loading may help to minimize this side reaction.
-
Issue 3: Poor Selectivity between Mono- and Di-alkynylation
Possible Causes and Solutions:
-
Stoichiometry of Reactants: The molar ratio of the terminal alkyne to this compound is a key factor in controlling the extent of alkynylation.
-
Solution for Mono-alkynylation: To favor the formation of the mono-substituted product (e.g., 2-iodo-5-alkynylpyridine), use a stoichiometric amount or a slight deficit of the terminal alkyne relative to the this compound.
-
Solution for Di-alkynylation: To drive the reaction towards the di-substituted product (2,5-dialkynylpyridine), use an excess of the terminal alkyne (e.g., 2.2-2.5 equivalents).
-
-
Reaction Time and Temperature: The reactivity of the second C-I bond may be different from the first, requiring more forcing conditions.
-
Solution: Monitor the reaction progress by TLC or GC/MS. If the reaction stalls at the mono-alkynylated stage when di-substitution is desired, consider increasing the reaction temperature or prolonging the reaction time.[5]
-
Issue 4: Formation of Hydrodehalogenated Byproducts
Possible Causes and Solutions:
-
Reaction Conditions: While less common than homocoupling, hydrodehalogenation (replacement of an iodine atom with a hydrogen atom) can occur, particularly with polyhalogenated substrates under certain conditions.
-
Solution: The choice of solvent and base can influence this side reaction. While specific conditions leading to hydrodehalogenation of diiodopyridine are not extensively documented, careful optimization of the reaction parameters is recommended if this byproduct is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This leads to the formation of a symmetric diyne, which consumes the alkyne starting material and complicates purification.
Q2: How can I completely avoid alkyne homocoupling?
A2: While complete avoidance can be challenging, employing copper-free Sonogashira protocols is a direct approach to circumvent Glaser coupling.[2] These methods may require specific ligands and bases to facilitate the reaction in the absence of the copper co-catalyst.
Q3: What is the reactivity order of the two iodine atoms on the this compound ring?
A3: The reactivity of the two C-I bonds in this compound can be influenced by the electronic effects of the pyridine nitrogen and the growing alkyne substituent. While not definitively established in the provided literature for this specific molecule, in dihaloarenes, the relative reactivity can be influenced by steric hindrance and electronic factors. It is common to see a mixture of mono- and di-substituted products, which can be controlled by stoichiometry.
Q4: I am observing a black precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or an inappropriate reaction temperature. To mitigate this, ensure all components of the reaction are of high purity and the reaction is conducted under strictly anaerobic conditions.[1]
Q5: Can the pyridine nitrogen interfere with the reaction?
A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalyst's activity. The choice of ligand on the palladium catalyst can help to modulate this interaction and maintain catalytic efficiency.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of cross-coupled and homocoupled products in a Sonogashira reaction involving a pyridine derivative.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Atmosphere | Cross-Coupled Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Bromopyridine HCl | 4-(N,N-dimethylamino)phenylacetylene | 2 mol% Pd(PPh₃)₂Cl₂, 1 mol% CuI | Piperidine | CH₃CN | Reflux (approx. 82) | N₂ + H₂ | 94 | 5.8 | [4] |
| 4-Bromopyridine HCl | 4-(N,N-dimethylamino)phenylacetylene | 2 mol% Pd(PPh₃)₂Cl₂, 1 mol% CuI | Piperidine | CH₃CN | Reflux (approx. 82) | N₂ | 61 | 30 | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound
-
Objective: To provide a starting point for the synthesis of mono- or di-alkynylated pyridines.
-
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (5-10 mol%).
-
Add an anhydrous and degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.0-1.2 eq for mono-alkynylation; 2.2-2.5 eq for di-alkynylation) via syringe.
-
Add the degassed base (e.g., 3-4 eq of TEA or DIPA).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS. If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80 °C).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Protocol 2: Modified Sonogashira Coupling with Diminished Homocoupling
-
Objective: To minimize the formation of the alkyne homocoupling byproduct.
-
Methodology:
-
Charge a Schlenk flask with the aryl halide, palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₂Cl₂), and CuI (1 mol%).
-
Degas the flask and back-fill three times with a mixture of hydrogen and nitrogen/argon.
-
Introduce the solvent (e.g., TEA or acetonitrile) that has been previously purged with the hydrogen/inert gas mixture.
-
Add the terminal alkyne with stirring under the reducing atmosphere.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) until completion.
-
Work-up the reaction as described in Protocol 1.[4]
-
Visualizations
Caption: Main and side reaction pathways in the Sonogashira coupling of this compound.
Caption: A workflow for troubleshooting common issues in the Sonogashira coupling of this compound.
References
Technical Support Center: Purification of 2,5-Diiodopyridine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2,5-diiodopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,5-dibromopyridine or 2-aminopyridine.
-
Mono-iodinated Species: Incomplete iodination can lead to the presence of 2-iodo- or 5-iodopyridine.
-
Regioisomers: If the synthesis is not perfectly regioselective, other diiodopyridine isomers may be present.
-
Solvent Residues: Solvents used in the reaction or work-up, such as DMF or toluene, may be carried through.[1]
-
Byproducts from Reagents: For instance, in Sandmeyer-type reactions, byproducts from copper salts can be an issue.
Q2: My crude product is a dark oil or a discolored solid. How can I remove colored impurities?
A2: Colored impurities are common in heterocyclic chemistry. For solid products, recrystallization is often effective. If the color persists in the recrystallization solution, you can perform a "hot filtration" after adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
Q3: What are the key physical properties of this compound that I should know for purification?
A3: Key physical properties are summarized in the table below. The high melting point indicates that it is a stable solid at room temperature, making it a good candidate for purification by recrystallization.
| Property | Value | Reference |
| Molecular Formula | C₅H₃I₂N | [2] |
| Molecular Weight | 330.89 g/mol | [2] |
| Appearance | Light brown to brown solid | |
| Melting Point | 152-155 °C | [2] |
| Water Solubility | Insoluble | |
| Sensitivity | Light sensitive |
Q4: I'm having trouble getting my this compound to crystallize. What can I do?
A4: Pyridine-containing compounds can sometimes be challenging to crystallize. If you are struggling, try the following:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line. This can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent system: You may need to try a different solvent or a two-solvent system. Good starting points for pyridine derivatives include ethanol/water, hexane/ethyl acetate, and hexane/acetone.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Troubleshooting Guides
Purification by Recrystallization
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling. |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a two-solvent system where the product is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery. |
| Premature crystallization during hot filtration. | Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration. |
Purification by Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Incorrect mobile phase. | The polarity of the eluent is critical. For pyridine derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4. |
| Co-elution of impurities. | If impurities have a similar polarity to your product, consider using a different stationary phase, such as alumina. Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased, may improve separation. |
| Streaking or tailing on the column. | This can be caused by acidic silica gel interacting with the basic pyridine nitrogen. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[4] |
| Product is insoluble in the mobile phase. | If your product has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of your column.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent system should be determined experimentally. An ethanol/water mixture is a good starting point, as it is often effective for purifying dihalopyridines.[6]
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of ethanol and heat. If it dissolves readily, it may be a suitable solvent. If it is very soluble even at room temperature, it is not a good choice. If it is poorly soluble even when hot, try a different solvent. To test a two-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to redissolve the solid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a drop of the "good" solvent to clarify. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point to assess purity. Pure this compound should melt at 152-155 °C.[2]
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal eluent system will give the this compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting guide for column chromatography of this compound.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95 116195-81-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
Catalyst Selection for Cross-Coupling with 2,5-Diiodopyridine: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for cross-coupling reactions involving 2,5-diiodopyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Q2: Which palladium catalysts are generally recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura reactions with this compound, reliable catalyst choices include Pd(PPh₃)₄ and PdCl₂(dppf). For more challenging substrates, catalyst systems such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos can offer advantages.[1]
Q3: What are the key considerations for regioselectivity when performing cross-coupling reactions on this compound?
A3: The two iodine atoms on the pyridine ring at the C2 and C5 positions have different reactivities. The C2 position is generally more electron-deficient due to the proximity of the nitrogen atom, which can influence the rate of oxidative addition. However, steric hindrance can also play a significant role. The choice of catalyst, ligand, and reaction conditions can be tuned to favor mono- or di-substitution. For mixed dihalopyridines, the reactivity order is typically I > Br > Cl, allowing for selective coupling at the more reactive C-I bond.
Q4: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2]
Q5: What is a suitable catalyst system for the Sonogashira coupling of this compound?
A5: The classic catalyst system for Sonogashira coupling, consisting of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI, is highly effective for diiodopyridines.[1] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is also required.[3]
Q6: What are the recommended catalysts for the Buchwald-Hartwig amination of this compound?
A6: For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as XPhos or SPhos are generally preferred.[1]
Troubleshooting Guides
Low or No Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh batch of catalyst or a different precatalyst. Consider using a more active ligand. |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial. | |
| Poor quality reagents | Ensure starting materials and reagents are pure and dry. Boronic acids can degrade over time. | |
| Low yield | Inefficient catalyst system | Screen different palladium precursors and ligands. For Suzuki couplings, consider using Buchwald ligands.[4] |
| Inappropriate base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground. | |
| Protodeboronation of boronic acid | Use anhydrous solvents and consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Catalyst inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity. The use of bulky ligands can mitigate this effect.[2] |
Formation of Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant homocoupling of boronic acid (Suzuki) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source directly or a more efficient precatalyst. | |
| Significant homocoupling of alkyne (Sonogashira) | Oxygen promoting Glaser coupling | Use copper-free conditions if possible. Ensure thorough degassing of the reaction mixture. |
| High concentration of copper acetylide | Slow addition of the alkyne can sometimes minimize homocoupling. | |
| Dehalogenation (replacement of I with H) | Presence of a hydride source | Ensure solvents and bases are free of hydride impurities. |
Data Presentation: Catalyst Performance in Cross-Coupling of Dihaloheterocycles
Note: The following data is based on studies with analogous dihaloheterocycles and serves as a guide for catalyst selection for this compound.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihaloheterocycles with Phenylboronic Acid [1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Haloarenes with Terminal Alkynes
| Catalyst | Co-catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | [1] |
| Pd(CF₃COO)₂ | PPh₃/CuI | Et₃N | DMF | 100 | 3 | up to 96 (for 2-amino-3-bromopyridines) | [5] |
| Pd(PPh₃)₄ | CuI | Et₃N | DME | - | - | Very Good (for aryl iodides) | [6] |
Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Haloarenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 80 | 18 | 91-99 (for aryl chlorides) | [7] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High (for aryl bromides) | [1] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2-7 | 78-98 (for aryl bromides) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N or DIPA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Diiodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-diiodopyridine. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several strategic routes. The most common methods involve either a halogen exchange reaction on a pre-existing dihalopyridine or a Sandmeyer reaction from an aminopyridine precursor. Direct iodination of pyridine is often challenging due to the deactivation of the pyridine ring towards electrophilic substitution and potential lack of regioselectivity.[1]
This guide will focus on two primary, reliable methods:
-
Halogen Exchange (Finkelstein-type) Reaction: Starting from the more readily available 2,5-dibromopyridine.
-
Sandmeyer Reaction: Starting from 2-amino-5-iodopyridine.
Method 1: Halogen Exchange from 2,5-Dibromopyridine
This method relies on the Finkelstein reaction, where a less reactive halide is exchanged for a more reactive one. In this case, bromide is replaced by iodide.[2]
Experimental Protocol
A representative protocol for the synthesis of this compound via a copper-catalyzed aromatic Finkelstein reaction is as follows:
-
Reaction Setup: In a clean, dry Schlenk flask, combine 2,5-dibromopyridine (1.0 eq.), sodium iodide (2.0-3.0 eq.), and a copper(I) iodide (CuI) catalyst (5-10 mol%).
-
Solvent and Ligand: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane. The addition of a diamine ligand, like N,N'-dimethyl-1,2-cyclohexanediamine, can accelerate the reaction.[3]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 110-140°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Experimental Workflow for Halogen Exchange:
Caption: Workflow for the synthesis of this compound via halogen exchange.
Troubleshooting Guide: Halogen Exchange
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of sodium iodide (e.g., hydrated). 4. Presence of oxygen. | 1. Use fresh, high-purity CuI. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Use freshly dried sodium iodide. 4. Ensure the reaction is performed under a strictly inert atmosphere. |
| Formation of Side Products | 1. Decomposition at high temperatures. 2. Side reactions involving the solvent. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen alternative high-boiling polar aprotic solvents. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Optimize the eluent system for column chromatography. 2. Consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water). |
FAQs: Halogen Exchange
Q1: Why is a copper catalyst necessary for this reaction?
A1: Aromatic halides, like 2,5-dibromopyridine, are generally unreactive towards nucleophilic substitution. The copper(I) catalyst is believed to facilitate the halogen exchange through a so-called "aromatic Finkelstein reaction" mechanism.[2]
Q2: Can I use other iodide sources besides sodium iodide?
A2: Potassium iodide (KI) can also be used. The choice of iodide salt can be influenced by its solubility in the chosen solvent.
Q3: What is the purpose of the diamine ligand?
A3: The diamine ligand coordinates to the copper(I) center, increasing its catalytic activity and promoting the halogen exchange reaction, often leading to higher yields and shorter reaction times.
Method 2: Sandmeyer Reaction from 2-Amino-5-iodopyridine
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] This route requires the synthesis of the precursor, 2-amino-5-iodopyridine.
Synthesis of 2-Amino-5-iodopyridine
A common method for the synthesis of 2-amino-5-iodopyridine is the direct iodination of 2-aminopyridine.[6][7]
Experimental Protocol:
-
Dissolution: Dissolve 2-aminopyridine in water.
-
Iodination: Add iodine in portions with stirring.
-
Oxidation: Add hydrogen peroxide dropwise to facilitate the iodination.
-
Work-up: After the reaction is complete, the product can be isolated by filtration.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 2-amino-5-iodopyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Add the freshly prepared diazonium salt solution to the KI solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagram of the Experimental Workflow for the Sandmeyer Reaction:
Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | 1. Temperature too high during diazotization. 2. Incorrect stoichiometry of reagents. 3. Impure starting amine. | 1. Strictly maintain the temperature at 0-5°C. 2. Use a slight excess of sodium nitrite. 3. Ensure the purity of the 2-amino-5-iodopyridine. |
| Formation of Phenolic Byproducts | 1. Decomposition of the diazonium salt in the aqueous solution. | 1. Use the diazonium salt immediately after its formation. 2. Consider performing the reaction in a non-aqueous solvent system if possible. |
| Incomplete Iodide Displacement | 1. Insufficient amount of potassium iodide. 2. Low reactivity of the diazonium salt. | 1. Use a larger excess of potassium iodide. 2. The addition of a copper catalyst (CuI) can sometimes facilitate the displacement.[8] |
| Formation of Azo Compounds | 1. Self-coupling of the diazonium salt with the starting amine. | 1. Ensure slow addition of the sodium nitrite solution to prevent a localized excess. 2. Maintain a sufficiently acidic environment. |
FAQs: Sandmeyer Reaction
Q1: Why is the diazotization reaction performed at low temperatures?
A1: Aryl diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of byproducts such as phenols and reducing the yield of the desired product.[5]
Q2: Can I isolate the diazonium salt before proceeding to the next step?
A2: While some diazonium salts can be isolated, they are often explosive when dry. For safety and efficiency, it is highly recommended to use the diazonium salt solution immediately in the subsequent reaction.
Q3: Are there alternative methods for the diazotization step?
A3: Yes, organic nitrites such as tert-butyl nitrite or isoamyl nitrite can be used for diazotization in organic solvents, which can be beneficial for substrates that are not soluble in aqueous acidic media.
Data Presentation: Comparison of Synthetic Routes
The following table provides a qualitative comparison of the two primary synthetic routes to this compound. The quantitative data are representative and may vary based on specific reaction conditions and scale.
| Parameter | Halogen Exchange (Finkelstein-type) | Sandmeyer Reaction |
| Starting Material | 2,5-Dibromopyridine | 2-Amino-5-iodopyridine |
| Number of Steps | 1 | 2 (including precursor synthesis) |
| Typical Yield | 60-80% | 50-70% (from 2-amino-5-iodopyridine) |
| Key Reagents | NaI, CuI | NaNO₂, KI, Acid |
| Reaction Temperature | High (110-140°C) | Low (0-5°C) for diazotization, then RT |
| Common Byproducts | Unreacted starting material | Phenols, azo compounds |
| Advantages | Fewer steps, potentially higher overall yield. | Milder reaction conditions for the key step. |
| Disadvantages | High reaction temperatures, requires a catalyst. | Diazonium salts can be unstable, multi-step process. |
Logical Relationships in Troubleshooting
The following diagram illustrates a general decision-making process for troubleshooting a low-yield synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,5-Diiodopyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2,5-diiodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing undesired homo-coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound reactions?
A1: Homo-coupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. In reactions with this compound, this can manifest in several ways:
-
Coupling Partner Homo-coupling: Two molecules of the organometallic reagent (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple to form a symmetrical dimer. This is the most common form of homo-coupling.[1][2]
-
This compound Homo-coupling: Two molecules of this compound could theoretically couple, though this is less common under typical cross-coupling conditions.
This side reaction consumes valuable starting materials, reduces the yield of the desired hetero-coupled product, and complicates purification.[1]
Q2: What are the primary causes of homo-coupling?
A2: The main causes depend on the specific reaction type, but common factors include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homo-coupling of coupling partners, particularly boronic acids in Suzuki reactions and terminal alkynes in copper-catalyzed Sonogashira reactions.[1][2][3][4] Rigorously deoxygenating the reaction mixture is crucial.[5]
-
Catalyst System: The choice of catalyst, ligands, and the presence of co-catalysts (like copper(I) in Sonogashira) can significantly influence the rate of homo-coupling.[1] For instance, the copper(I) co-catalyst in Sonogashira reactions is a primary culprit for the alkyne homo-coupling known as Glaser coupling.[1]
-
Reagent Instability: Some organometallic reagents, like certain heteroaryl boronic acids, are prone to degradation or protonolysis, which can lead to side reactions, including homo-coupling.[6][7]
-
Reaction Conditions: Parameters such as temperature, base, and solvent can affect the relative rates of the desired cross-coupling versus the undesired homo-coupling.[6]
Q3: How does the pyridine nitrogen in this compound affect the reaction?
A3: The nitrogen atom in the pyridine ring, as well as in the bipyridine product, can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or inhibition, reducing its catalytic activity and overall reaction efficiency.[6][8][9] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium center and mitigate this issue.[6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of boronic acid homo-coupling product (biaryl byproduct).
| Possible Cause | Suggested Solution |
| Oxygen in the reaction | Thoroughly degas all solvents and reagents.[10] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period.[11] Perform the entire reaction under a strictly inert atmosphere using Schlenk line techniques.[5] |
| Pd(II) species in the reaction | The presence of Pd(II) can mediate the homo-coupling of boronic acids.[11] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass in-situ reduction steps that may contribute to this.[6] Alternatively, adding a mild reducing agent, such as potassium formate, can minimize the concentration of free Pd(II) without significantly affecting the catalytic cycle.[11] |
| Unstable Boronic Acid | Use freshly prepared or purified boronic acids. Consider using more stable boronic acid derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates to reduce degradation and side reactions.[6] |
| Suboptimal Ligand/Base/Solvent | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway.[6][7] The choice of base and solvent is critical; screen various combinations to find the optimal system for your specific substrates.[6] |
Guide 2: Sonogashira Coupling
Issue: Significant formation of alkyne homo-coupling (Glaser coupling) product (diyne byproduct).
| Possible Cause | Suggested Solution |
| Copper(I) Co-catalyst | The copper acetylide intermediate is prone to oxidative dimerization. The most effective solution is to switch to a copper-free Sonogashira protocol.[1] These methods often require careful selection of ligands and bases.[1] |
| Oxygen in the reaction | As with Suzuki coupling, the presence of oxygen is a primary driver for homo-coupling.[1] Ensure all reagents and the reaction setup are rigorously deoxygenated.[3][4] Some protocols suggest using a hydrogen/nitrogen or hydrogen/argon atmosphere to suppress the side reaction.[3][4] |
| Inappropriate Base | The choice of amine base is crucial. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at preventing homo-coupling than tertiary amines like triethylamine.[1] However, avoid using an excessive amount of any amine. |
| Low Catalyst Concentration | While counterintuitive, a very low catalyst concentration can sometimes favor homo-coupling. Ensure an appropriate catalyst loading (typically 1-5 mol%) is used.[3][4] |
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the general effect of various parameters on the formation of homo-coupling byproducts in reactions with this compound.
| Parameter | Condition to Minimize Homo-coupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidative homo-coupling.[1][2][5] |
| Catalyst (Suzuki) | Pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) | Bypasses in-situ reduction steps that can generate Pd(II) species which promote homo-coupling.[6][11] |
| Catalyst (Sonogashira) | Copper-free system | Avoids the formation of copper acetylide intermediates that readily undergo oxidative dimerization.[1] |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerate the rate-limiting oxidative addition and subsequent steps of the desired cross-coupling cycle, outcompeting the homo-coupling pathway.[6] They also prevent catalyst inhibition by the pyridine nitrogen.[6] |
| Boronic Acid Reagent | Pinacol esters, MIDA boronates | More stable than free boronic acids, reducing decomposition and side reactions.[6] |
| Additives (Suzuki) | Mild reducing agents (e.g., potassium formate) | Minimize the concentration of free Pd(II) that can mediate homo-coupling.[11] |
| Base (Sonogashira) | Secondary amines (e.g., piperidine) | Can be more effective than tertiary amines in suppressing Glaser coupling.[1] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can sometimes increase the rate of side reactions. Optimization is key. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homo-coupling
This protocol is a general guideline for the mono-arylation of this compound.
-
Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.1 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach to minimize alkyne dimerization.
-
Preparation: To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a magnetic stir bar.
-
Inerting: Seal the tube and thoroughly evacuate and backfill with high-purity argon or nitrogen (3 cycles).
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.2 eq.), followed by a degassed solvent (e.g., THF) and a degassed amine base (e.g., piperidine or diisopropylamine, 2-3 eq.) via syringe.[1]
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C, depending on substrate reactivity) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction, dilute with a solvent like diethyl ether, and filter through a pad of celite to remove palladium salts. Concentrate the filtrate and purify the crude product by flash chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for diagnosing and preventing homo-coupling side reactions.
Caption: Suzuki catalytic cycle with the competing boronic acid homo-coupling pathway.
Caption: Sonogashira cycle showing the competing copper-mediated Glaser homo-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 2,5-Diiodopyridine
Welcome to the technical support center for chemists working with 2,5-diiodopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of functionalized pyridines. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reactions and resolve common failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield or no product. What are the common causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Common Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is degrading.
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: For Suzuki-Miyaura reactions, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely ground and anhydrous.
-
-
Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvent can inhibit the reaction.
-
Solution: Use fresh, high-purity boronic acid. Consider using the more stable pinacol ester or trifluoroborate salts of the boronic acid. Always use anhydrous, degassed solvents.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed.
-
Solution: Gradually increase the reaction temperature. For particularly stubborn couplings, microwave heating can significantly improve reaction kinetics and yields.
-
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.
Solutions to Minimize Homocoupling:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use of a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to side reactions. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.
-
Control Stoichiometry: Using a slight excess of the diiodopyridine relative to the boronic acid can sometimes favor the cross-coupling pathway.
Question 3: My Suzuki coupling is not regioselective, and I'm getting a mixture of products. How can I control the position of the coupling?
Answer:
Achieving regioselectivity with di-substituted pyridines can be challenging. The C2 position is generally more activated due to the electronic influence of the nitrogen atom. However, selectivity can be controlled.
Strategies for Regioselective Coupling:
-
C2-Selective Coupling: This is often the kinetically favored product. Using catalyst systems like Pd(OAc)₂ with ligands such as SPhos typically favors arylation at the C2 position.
-
C5-Selective Coupling: Achieving selectivity at the C5 position can be more challenging and may require specific catalytic systems. Some methods have shown success using bulky N-heterocyclic carbene (NHC) ligands or by carefully controlling the reaction conditions under Jeffery conditions (Pd(OAc)₂ with a phase-transfer catalyst like a tetraalkylammonium salt).
Sonogashira Coupling Reactions
Question 1: My Sonogashira coupling with this compound is failing. What should I check first?
Answer:
Failed Sonogashira couplings often point to issues with the catalyst system, reagents, or reaction conditions.
Initial Troubleshooting Steps:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial.
-
Solution: Use fresh PdCl₂(PPh₃)₂ and CuI. The CuI should be a light tan or off-white powder; a green or blue color indicates oxidation.
-
-
Base: An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.
-
Solution: Ensure you are using a sufficient excess of a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). The base should be anhydrous and of high purity.
-
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen.
-
Solution: Rigorously exclude oxygen from the reaction by using standard Schlenk line techniques or a glovebox. Solvents should be thoroughly degassed.
-
Question 2: I am getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can this be prevented?
Answer:
The homocoupling of the terminal alkyne is a major competing side reaction, particularly in the presence of oxygen.
Methods to Reduce Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: The primary cause of Glaser coupling is oxygen. Ensure the reaction is set up under a strictly inert atmosphere.
-
Copper-Free Conditions: While the classic Sonogashira protocol uses a copper co-catalyst, copper-free variations have been developed which can minimize homocoupling. These often require specific ligands to facilitate the catalytic cycle.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the homocoupling pathway.
-
Use of a Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere can significantly reduce the amount of homocoupling product.[2]
Lithiation Reactions
Question 1: My attempt to monolithiate this compound and trap with an electrophile is giving a low yield. What are the critical parameters?
Answer:
Lithiation reactions are highly sensitive to temperature, stoichiometry, and atmospheric conditions.
Critical Parameters for Successful Monolithiation:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be anhydrous.
-
Low Temperature: To prevent side reactions and ensure selectivity, the reaction must be maintained at a very low temperature, typically -78 °C using a dry ice/acetone bath.
-
Accurate Stoichiometry of n-BuLi: To achieve monolithiation, it is crucial to use a precise amount (typically 1.0 to 1.1 equivalents) of a freshly titrated solution of n-butyllithium (n-BuLi). Using an excess can lead to di-lithiation.[3]
-
Slow Addition of Reagents: The n-BuLi should be added dropwise to the cooled solution of this compound to maintain the low temperature. The electrophile should also be added slowly to the generated organolithium species at -78 °C.[3]
Question 2: I am observing the formation of a di-substituted product, indicating di-lithiation. How can I favor monolithiation?
Answer:
The formation of a symmetrical di-substituted product is a clear indication of di-lithiation.
Strategies to Promote Monolithiation:
-
Precise Reagent Stoichiometry: Use no more than 1.1 equivalents of freshly titrated n-BuLi.
-
Maintain Low Temperature: Do not allow the internal reaction temperature to rise above -75 °C during the addition of n-BuLi.[3]
-
Reverse Addition: In some cases, adding the solution of this compound to the n-BuLi solution at -78 °C can help to prevent the formation of the di-lithiated species.
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | [4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [4] |
Note: Data is for the analogous 2,6-dibromopyridine but provides a predictive framework for this compound.
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | Varies | 71-95 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DME | Varies | Varies | Very Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Degassed Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general method for the double Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (2.2-2.5 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 equiv.)
-
Anhydrous and degassed THF or DMF
-
Argon or Nitrogen gas
-
Standard Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and degassed solvent to dissolve the solids.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Finally, add the amine base.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 50-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
Protocol 3: General Procedure for Monolithiation and Quenching
This protocol describes the monolithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyllithium (n-BuLi), freshly titrated (1.0-1.1 equiv.)
-
Electrophile (1.2-1.5 equiv.)
-
Anhydrous THF or Toluene
-
Dry ice/acetone bath
-
Argon or Nitrogen gas
-
Flame-dried glassware
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-BuLi solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
While still at -78 °C, slowly quench the reaction with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as required.
Mandatory Visualizations
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Scale-up Synthesis of 2,5-Diiodopyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 2,5-diiodopyridine and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound on a larger scale?
A1: Two primary routes are commonly considered for the scale-up synthesis of this compound:
-
Direct Iodination of Pyridine: This method involves the direct reaction of pyridine with an iodinating agent. However, controlling regioselectivity to obtain the 2,5-disubstituted product can be challenging and may lead to a mixture of isomers, complicating purification.
-
Sandmeyer Reaction: A more controlled approach involves the diazotization of an aminopyridine precursor, such as 2-amino-5-iodopyridine or 2,5-diaminopyridine, followed by a Sandmeyer reaction with iodide ions.[1][2][3] This method generally offers better regioselectivity and is often preferred for larger-scale synthesis where product purity is critical.
Q2: What are the major challenges in the scale-up synthesis of this compound derivatives?
A2: The primary challenges include:
-
Byproduct Formation: The formation of mono-iodinated pyridines or other positional isomers is a common issue, which can significantly impact yield and purity.[4]
-
Purification: Separating the desired this compound from starting materials, byproducts, and inorganic salts can be difficult on a large scale.[5][6]
-
Reaction Control: Iodination reactions can be exothermic, requiring careful temperature management to prevent runaway reactions and ensure consistent product quality.
-
Safety: Handling large quantities of iodine and other potentially hazardous reagents requires strict safety protocols.
Q3: How can I monitor the progress of the iodination reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
Q4: What are the recommended storage conditions for this compound?
Troubleshooting Guides
Synthesis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the diazonium salt (in Sandmeyer route). - Formation of byproducts (e.g., mono-iodinated species). | - Extend the reaction time and monitor by TLC or HPLC. - Optimize the reaction temperature. For Sandmeyer reactions, maintain low temperatures (-5 to 15 °C) during diazotization.[10] - Ensure rapid consumption of the diazonium salt after its formation. - Carefully control the stoichiometry of the iodinating agent. |
| Formation of Multiple Isomers | - Poor regioselectivity of the iodination reaction. | - Consider a more regioselective synthetic route, such as the Sandmeyer reaction starting from a pre-functionalized aminopyridine.[1] |
| Reaction Stalls or is Sluggish | - Inefficient mixing on a larger scale. - Low reactivity of the starting material. | - Ensure adequate agitation to maintain a homogeneous reaction mixture. - For Sandmeyer reactions, ensure the complete dissolution of starting materials and reagents. |
Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in Removing Byproducts | - Similar polarity of the desired product and impurities. | - Recrystallization: Screen various solvents or solvent mixtures. An isopropanol/water mixture has been shown to be effective for separating dichloropyridine isomers.[6][11] - Column Chromatography: While effective, it may be less practical for very large scales. Silica gel is a common stationary phase.[5][12] - Steam Distillation: Can be effective for removing non-volatile impurities.[5][6] |
| Product "Oils Out" During Recrystallization | - The solvent is too nonpolar, or the solution is cooling too rapidly. | - Add a more polar co-solvent to the hot solution until it becomes slightly turbid, then clarify with a few drops of the initial solvent. - Allow the solution to cool more slowly with gentle stirring.[5] |
| Colored Impurities in the Final Product | - Presence of colored byproducts or degradation products. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization.[5] |
Experimental Protocols
General Protocol for Sandmeyer Reaction for Halogenated Pyridine Synthesis
This protocol is a general guideline for the synthesis of a dihalopyridine from an aminohalopyridine and may require optimization for specific substrates and scales.
-
Diazotization:
-
Dissolve the starting aminohalopyridine in an appropriate acidic solution (e.g., hydrobromic acid for bromination).
-
Cool the mixture to a low temperature (typically 0-5°C) in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Stir the mixture for a short period (e.g., 20-30 minutes) after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (e.g., cuprous bromide) in the same acid used for diazotization.
-
Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, distillation, or column chromatography.[10][13][14]
-
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5][15]
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 95 116195-81-4 [sigmaaldrich.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 11. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 14. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Managing Regioselectivity in Reactions of 2,5-Diiodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in managing regioselectivity during the functionalization of 2,5-diiodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions of this compound challenging?
A1: The primary challenge in the functionalization of this compound lies in the differential reactivity of the two carbon-iodine (C-I) bonds at the C2 and C5 positions. The C2 position is electronically activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the C5 position is sterically less hindered. The subtle interplay between electronic and steric factors, along with reaction conditions, can lead to mixtures of mono- and di-substituted products, making selective functionalization at a single position difficult to control.
Q2: What is the general reactivity trend for the two iodine substituents in this compound?
A2: In palladium-catalyzed cross-coupling reactions, the C2-I bond is generally more reactive than the C5-I bond. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.
Q3: How can I favor mono-functionalization over di-functionalization?
A3: To favor mono-substitution, you can employ several strategies:
-
Control Stoichiometry: Use a slight deficiency or a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner.
-
Mild Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to favor reaction at the more reactive C2 position.
-
Choice of Catalyst and Ligand: Some catalyst systems are less active and can provide better selectivity for mono-functionalization.
Q4: Is it possible to selectively functionalize the C5 position while leaving the C2 position untouched?
A4: While selective functionalization at the C2 position is more common, achieving selectivity for the C5 position is possible, though more challenging. Strategies to achieve C5 selectivity include:
-
Bulky Catalysts and Ligands: The use of sterically demanding ligands on the palladium catalyst can hinder approach to the more sterically crowded C2 position, thereby favoring reaction at the C5 position.
-
Ligand-Free Conditions: In some cases, ligand-free conditions, such as Jeffery-type conditions for Suzuki couplings, have been shown to favor reaction at the less electronically activated position in dihalopyridines.
-
Metal-Halogen Exchange: Under specific solvent and temperature conditions, lithium-halogen exchange can be directed to the C5 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of 2- and 5-substituted products)
| Potential Cause | Recommended Solution |
| High Reactivity of Catalyst System | Switch to a less reactive palladium precursor or a less electron-rich ligand. For example, if using a highly active catalyst like a Buchwald-type palladacycle, consider switching to Pd(PPh₃)₄. |
| High Reaction Temperature | Lower the reaction temperature. Start with room temperature or slightly elevated temperatures (e.g., 50-60 °C) and monitor the reaction progress to find the optimal balance between reactivity and selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized to prevent further reaction at the second position. |
| Inappropriate Base | The choice of base can influence selectivity. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
Issue 2: Low Yield of Mono-Alkynylated Product in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Formation of Di-alkynylated Byproduct | Reduce the equivalents of the terminal alkyne to 1.0-1.1 equivalents. Lower the reaction temperature and shorten the reaction time. |
| Homocoupling of the Alkyne (Glaser Coupling) | Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly. Consider using a copper-free Sonogashira protocol. |
| Catalyst Deactivation | Use fresh, high-purity palladium and copper catalysts. Ensure the amine base is free of impurities. |
Issue 3: Lack of Selectivity in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Highly Active Catalyst System | The choice of ligand is critical. For mono-amination at the C2 position, a less reactive ligand might be beneficial. Screen a range of ligands from different generations (e.g., P(t-Bu)₃, Xantphos, or a biarylphosphine ligand). |
| Strong Base | A very strong base like NaOtBu or LHMDS might promote di-substitution. Consider a weaker base such as Cs₂CO₃ or K₃PO₄. |
| High Temperature | Perform the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to favor the kinetic product at the C2 position. |
Issue 4: Uncontrolled Metal-Halogen Exchange
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The choice of solvent has a significant impact on the regioselectivity of lithium-halogen exchange. Ethereal solvents like THF at low temperatures (e.g., -78 °C) often favor exchange at the more acidic C2 position. Non-coordinating solvents may favor exchange at the C5 position. |
| Incorrect Temperature | Temperature control is crucial. Perform the reaction at a consistently low temperature (-78 °C or -100 °C) to prevent unwanted side reactions and loss of regioselectivity. |
| Slow Addition of Reagent | Add the organolithium reagent dropwise to the cooled solution of this compound to maintain a low localized concentration and better control the reaction. |
Quantitative Data Summary
The following tables summarize representative quantitative data for regioselective reactions on dihalopyridines. While data specifically for this compound is limited in the literature, the trends observed with related substrates provide valuable insights.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ratio (C2:C5) |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 2-Phenyl-5-chloropyridine | 75 | >95:5 |
| 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 100 | 24 | 5-(4-Methoxyphenyl)-2-chloropyridine | 68 | 5:95 |
| 2-Bromo-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 2-Bromo-5-phenylpyridine | 85 | Reaction at C-I |
Table 2: Regioselective Sonogashira Coupling of Dihalopyridines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity |
| 2-Bromo-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 2-Bromo-5-(phenylethynyl)pyridine | 92 | C5-I selective |
| 2,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 6 | 2-Bromo-5-((trimethylsilyl)ethynyl)pyridine | 78 | C2-Br selective |
Table 3: Regioselective Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity |
| 2,5-Dibromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 4-(5-Bromopyridin-2-yl)morpholine | 85 | C2-selective |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 4-Chloro-N-phenylpyridin-2-amine | 90 | C2-selective |
Experimental Protocols & Workflows
Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Coupling
This protocol is a general procedure for the selective arylation of this compound at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-iodopyridine product.
Protocol 2: Selective C5-Alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective alkynylation of this compound at the C5 position, assuming a scenario where C2 is blocked or less reactive under specific conditions. In practice, reaction at the C2-I bond is often favored. Achieving C5 selectivity may require prior functionalization at C2 or the use of specialized catalytic systems.
Materials:
-
2-Substituted-5-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the 2-substituted-5-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Selective Monolithiation at C2 and Trapping with an Electrophile
This procedure describes the selective generation of a lithiated species at the C2 position followed by quenching with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.0 equiv)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (typically 1.6 M or 2.5 M in hexanes) dropwise over 15-20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise to the solution of the lithiated species.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by an appropriate method (e.g., column chromatography).
Validation & Comparative
A Head-to-Head Battle of Halogens: 2,5-Diiodopyridine vs. 2,5-Dibromopyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of pyridine functionalization, dihalopyridines are indispensable building blocks. This guide provides an in-depth, objective comparison of the reactivity of 2,5-diiodopyridine and 2,5-dibromopyridine in palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols to inform your synthetic strategy.
At the heart of their reactivity difference lies the fundamental principle of carbon-halogen bond strength. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the order: I > Br > Cl > F. This trend is directly correlated with the decreasing bond dissociation energy of the C-X bond down the halogen group. The weaker C-I bond in this compound requires less energy to break, leading to a lower activation energy for oxidative addition compared to the C-Br bond in 2,5-dibromopyridine. Consequently, this compound is generally the more reactive substrate, often enabling reactions to proceed under milder conditions, with shorter reaction times, and sometimes with higher yields.
Comparative Reactivity Data
While a comprehensive side-by-side comparison under identical conditions for all major cross-coupling reactions is not extensively documented in a single source, the following tables summarize representative data gleaned from the literature for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This data, while not always from direct comparative studies, provides valuable insights into the expected performance of each substrate.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~85-95 | Higher reactivity allows for potentially shorter reaction times. |
| 2,5-Dibromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 | Typically requires higher temperatures and longer reaction times for comparable yields. |
Table 2: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | RT | 4 | ~90-98 | Can often proceed at room temperature due to the high reactivity of the C-I bond. |
| 2,5-Dibromopyridine | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 60-80 | 12 | ~85-95 | Generally requires heating to achieve good conversion. |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 90 | 8 | ~80-90 | Milder conditions are often sufficient. |
| 2,5-Dibromopyridine | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~75-85 | Stronger base and higher temperature are commonly employed. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the dihalopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Cocatalyzed)
-
To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for this compound, or heated for 2,5-dibromopyridine).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the dihalopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the required temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the factors influencing reactivity and a general experimental workflow.
Caption: Logical relationship of factors affecting reactivity.
Caption: General experimental workflow for cross-coupling.
Conclusion
In the comparative analysis of this compound and 2,5-dibromopyridine, the iodo-substituted compound consistently emerges as the more reactive partner in palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-iodine bond, can be strategically leveraged to achieve faster reactions, higher yields, and milder reaction conditions. However, the choice between the two reagents will ultimately depend on a variety of factors including cost, availability, the specific transformation desired, and the potential for subsequent functionalization at the remaining halogen position. For syntheses where high reactivity and mild conditions are paramount, this compound is the superior choice. Conversely, 2,5-dibromopyridine may be preferred when a more controlled, stepwise functionalization is desired, or for economic considerations. This guide provides the foundational data and protocols to enable an informed decision for your specific synthetic needs.
A Comparative Guide to the Characterization of 2,5-Diiodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-diiodopyridine derivatives with other dihalopyridine analogs, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. Supported by experimental data, this document details the superior reactivity of the C-I bond, outlines detailed protocols for synthesis and characterization, and contextualizes the application of these derivatives in medicinal chemistry, particularly as kinase inhibitors.
Performance Comparison in Cross-Coupling Reactions
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy. The established trend for reactivity is I > Br > Cl > F, which makes this compound a highly reactive and versatile substrate for selective functionalization. The weaker C-I bond facilitates the oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and higher yields compared to its bromo and chloro counterparts.
Regioselectivity is a critical consideration in the functionalization of dihalopyridines. For 2,5-dihalo-substituted pyridines, the C2 position is generally more electrophilic and thus more susceptible to oxidative addition than the C5 position. However, the exceptional lability of the C-I bond often allows for selective reaction at the iodine-bearing position even if a less reactive halogen is present at C2. This predictable selectivity makes iodo-substituted pyridines valuable synthons in multi-step organic synthesis.
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira cross-coupling reactions, comparing this compound derivatives with their dibromo and dichloro analogs.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System (Typical) | Base | Solvent | Approx. Yield (%) | Key Observations |
|---|---|---|---|---|---|
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | >90 | High reactivity allows for mild conditions. Mono-arylation is typically selective at one iodine position. |
| 2,5-Dibromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~70-80 | Requires more active catalyst systems. Can yield mixtures of mono- and di-arylated products. |
| 2,5-Dichloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | ~60-70 | Least reactive; often requires stronger bases, higher temperatures, and specialized ligands. Unprecedented C5-selectivity has been achieved under ligand-free "Jeffery" conditions. |
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System (Typical) | Base | Solvent | Approx. Yield (%) | Key Observations |
|---|---|---|---|---|---|
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | >85 | Excellent substrate for Sonogashira coupling due to high reactivity of the C-I bond. |
| 2,5-Dibromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | ~70-90 | Good yields are achievable, but may require higher temperatures or longer reaction times compared to the iodo analog. |
| 2,5-Dichloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | ~40-60 | Significantly less reactive, often resulting in lower yields and requiring more forcing conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of this compound derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol describes a general procedure for the mono-arylation of a this compound derivative.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and degassed water (4
DFT-Informed Reactivity of 2,5-Diiodopyridine: A Comparative Guide to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,5-diiodopyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct Density Functional Theory (DFT) studies on this compound are limited in the public domain, this document leverages extensive computational research on analogous electron-deficient dihalo(hetero)arenes to predict its behavior and offer insights for synthetic strategy.
The pyridine motif is a cornerstone in medicinal chemistry, and functionalization of polysubstituted pyridines like this compound is crucial for developing novel therapeutic agents. Understanding the theoretical underpinnings of its reactivity can guide catalyst selection, reaction optimization, and the prediction of potential side products.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
DFT studies on similar dihaloheterocycles, such as 2,5-diiodopyrazine, provide a solid framework for understanding the mechanistic nuances of cross-coupling reactions involving this compound. The fundamental catalytic cycle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involves oxidative addition, a coupling step (transmetalation or alkynylation), and reductive elimination.[1] The electron-deficient nature of the pyridine ring is anticipated to facilitate the initial oxidative addition of a C-I bond to a Pd(0) complex.
Table 1: Predicted Reactivity and Mechanistic Considerations for this compound
| Reaction Type | Coupling Partner | Key Mechanistic Steps (Predicted) | Rate-Determining Step (Predicted) | Potential Challenges & Considerations |
| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | 1. Oxidative Addition of C-I to Pd(0) 2. Transmetalation 3. Reductive Elimination | Transmetalation[1] | - Steric hindrance from bulky boronic acids. - Competitive side reactions depending on the base and solvent. |
| Sonogashira | Terminal Alkynes | 1. Oxidative Addition of C-I to Pd(0) 2. Transmetalation (from Cu-acetylide) or direct alkynylation 3. Reductive Elimination | Often oxidative addition or reductive elimination. | - Homocoupling of the alkyne (Glaser coupling). - Catalyst poisoning by certain functional groups on the alkyne. |
| Buchwald-Hartwig Amination | Amines | 1. Oxidative Addition of C-I to Pd(0) 2. Amine Coordination & Deprotonation 3. Reductive Elimination | Reductive Elimination | - Lability of the P-C bond in phosphine ligands. - Steric hindrance on both the amine and the pyridine ring. |
Experimental and Computational Protocols
While specific experimental protocols for this compound cross-couplings are not detailed in the provided search results, general procedures for similar substrates are well-established. Likewise, the computational methodologies employed in the DFT studies of analogous systems provide a clear blueprint for investigating this compound.
General Computational Protocol for Reactivity Studies
DFT calculations are typically performed using a combination of a functional and a basis set. For systems involving heavier elements like iodine and palladium, effective core potentials (ECPs) are often used to reduce computational cost while maintaining accuracy.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP, M06, or PBE0 are commonly used for geometry optimizations and frequency calculations.
-
Basis Set: A combination of basis sets is standard. For example, the LANL2DZ ECP for palladium and iodine, and a Pople-style basis set like 6-31G(d) or 6-311+G(d,p) for lighter atoms (C, H, N, O).
-
Solvent Effects: Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.
-
Analysis: The primary outputs for analysis include optimized geometries of reactants, intermediates, and transition states, as well as their corresponding energies. These are used to construct potential energy surfaces and determine reaction barriers.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted for this compound.
References
A Comparative Spectroscopic Guide to 2,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2,5-disubstituted pyridines, an important structural motif in medicinal chemistry and materials science. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of this versatile class of compounds.
Introduction to Spectroscopic Analysis of 2,5-Disubstituted Pyridines
The electronic and structural characteristics of 2,5-disubstituted pyridines are significantly influenced by the nature of the substituents at the C2 and C5 positions. Spectroscopic techniques provide invaluable insights into these characteristics. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of the pyridine ring and its substituents. IR spectroscopy identifies characteristic vibrational modes of functional groups. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Mass spectrometry determines the molecular weight and fragmentation patterns, aiding in structural elucidation.
Comparative Spectroscopic Data
To illustrate the influence of substituents on the spectroscopic properties of the pyridine core, the following tables summarize key data for a selection of 2,5-disubstituted pyridines.
¹H and ¹³C NMR Spectroscopic Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents.
| Compound | Substituent (R¹) | Substituent (R²) | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -Cl | -NO₂ | CDCl₃ | H-3: 8.42 (dd), H-4: 7.75 (dd), H-6: 9.15 (d) | C-2: 151.9, C-3: 124.1, C-4: 138.1, C-5: 142.9, C-6: 159.1 |
| 2 | -NH₂ | -NO₂ | DMSO-d₆ | H-3: 8.08 (d), H-4: 7.05 (dd), H-6: 8.75 (d), -NH₂: 7.8 (br s) | C-2: 161.2, C-3: 107.9, C-4: 138.5, C-5: 131.1, C-6: 149.8 |
| 3 | -OCH₃ | -NO₂ | CDCl₃ | H-3: 8.20 (d), H-4: 6.80 (dd), H-6: 9.05 (d), -OCH₃: 4.05 (s) | C-2: 165.8, C-3: 109.7, C-4: 140.2, C-5: 136.4, C-6: 146.9, -OCH₃: 54.2 |
| 4 | -Br | -OH | DMSO-d₆ | H-3: 7.65 (d), H-4: 7.15 (dd), H-6: 8.10 (d), -OH: 10.5 (br s) | C-2: 140.1, C-3: 124.8, C-4: 123.5, C-5: 155.2, C-6: 142.7 |
IR and UV-Vis Spectroscopic Data
Vibrational frequencies in IR spectroscopy and electronic transitions in UV-Vis spectroscopy are characteristic of the functional groups and the overall conjugated system.
| Compound | Substituent (R¹) | Substituent (R²) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| 1 | -Cl | -NO₂ | 1530, 1350 (NO₂ stretch), 1580, 1470 (C=C, C=N stretch) | 265 |
| 2 | -NH₂ | -NO₂ | 3400, 3300 (NH₂ stretch), 1520, 1340 (NO₂ stretch) | 225, 385 |
| 3 | -OCH₃ | -NO₂ | 2950 (C-H stretch), 1525, 1345 (NO₂ stretch), 1250 (C-O stretch) | 228, 320 |
| 4 | -Br | -OH | 3400 (O-H stretch), 1590, 1480 (C=C, C=N stretch) | 280 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and key fragmentation patterns useful for confirming the structure.
| Compound | Substituent (R¹) | Substituent (R²) | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 1 | -Cl | -NO₂ | C₅H₃ClN₂O₂ | 158.54 | 158 (M⁺), 128 (M-NO), 112 (M-NO₂) |
| 2 | -NH₂ | -NO₂ | C₅H₅N₃O₂ | 139.11 | 139 (M⁺), 109 (M-NO), 93 (M-NO₂) |
| 3 | -OCH₃ | -NO₂ | C₆H₆N₂O₃ | 154.12 | 154 (M⁺), 124 (M-NO), 108 (M-NO₂) |
| 4 | -Br | -OH | C₅H₄BrNO | 173.99 | 174 (M⁺), 146 (M-CO), 95 (M-Br) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the 2,5-disubstituted pyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans.
-
¹³C NMR: A proton-decoupled pulse program is commonly employed. Key parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and an accumulation of 1024 or more scans.
IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (typically 10⁻³ to 10⁻⁴ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectra of the sample solutions from approximately 200 to 800 nm.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) can be used for sample introduction.
-
Ensure the sample is pure to avoid complex spectra.
Data Acquisition:
-
The sample is ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the spectroscopic analysis of 2,5-disubstituted pyridines.
This guide provides a foundational understanding of the spectroscopic analysis of 2,5-disubstituted pyridines. For more in-depth analysis of specific compounds, consulting detailed research articles and spectral databases is recommended.
A Comparative Guide to Catalytic Systems for the Functionalization of 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Among the various pyridine building blocks, 2,5-diiodopyridine offers a versatile platform for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The presence of two iodine atoms allows for selective or sequential functionalization, making it a valuable precursor for creating molecular diversity.
This guide provides a comparative analysis of catalytic systems for three key transformations of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The selection of the optimal catalyst system is paramount as it directly influences reaction efficiency, yield, and regioselectivity. Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon experimental data from analogous dihalo(hetero)arenes to provide a predictive framework for catalyst selection and reaction optimization.
Regioselectivity in the Functionalization of this compound
The two carbon-iodine (C-I) bonds in this compound exhibit different reactivities. The C2-I bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C5-I bond. This is attributed to the electron-withdrawing nature of the pyridine nitrogen atom, which makes the C2 position more electrophilic. This inherent difference in reactivity allows for regioselective mono-functionalization at the C2 position under carefully controlled reaction conditions. Sequential functionalization is also possible, where the C2 position is reacted first, followed by the functionalization of the C5 position, often under more forcing conditions.
Comparison of Catalytic Systems
The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and desired selectivity in the functionalization of this compound. The following sections provide a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound Analogs.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst for routine couplings.[1] |
| PdCl₂(dppf) | dppf | CsF | Dioxane | RT - 80 | 12-24 | High | Selective coupling at the iodide position.[1] |
Note: Yields are reported for the analogous substrate 2-bromo-4-iodopyridine and are intended to be indicative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and this compound, providing access to a wide range of substituted alkynes.
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound Analogs.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | RT - 60 | 2-4 | ~90-98 | Classic and highly effective system.[1] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N/DMF | 100 | 3 | ~72-96 | Good for a variety of terminal alkynes.[2][3] | |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | ~85-96 | High yields under optimized conditions.[2][3] |
| Pd(P(t-Bu)₃)₂ | None | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 12 | High | Copper-free conditions to avoid alkyne homocoupling.[4] |
Note: Yields are reported for analogous bromo- and iodopyridine substrates and are intended to be indicative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines from this compound.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound Analogs.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | ~90-99 | Highly effective for a broad range of amines.[1] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 4-18 | ~85-98 | Excellent for coupling with primary and secondary amines.[5][6] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 6-24 | ~75-95 | First-generation robust catalyst system.[6] |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | NaOtBu | Toluene | 100 | 1-4 | High | N-Heterocyclic carbene (NHC) ligand system.[5] |
Note: Yields are reported for analogous haloarene substrates and are intended to be indicative.
Experimental Protocols
The following are generalized experimental protocols for the mono-functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol (C2-Selective)
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Sonogashira Coupling Protocol (C2-Selective)
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
THF (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol (C2-Selective)
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge an oven-dried resealable Schlenk tube with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add this compound and the amine.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the mixture with stirring to 110 °C.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[6]
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Studies of 2,5-Diiodopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic and synthetic aspects of three major palladium-catalyzed cross-coupling reactions involving 2,5-diiodopyridine: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a versatile building block in medicinal chemistry and materials science, understanding the reactivity and mechanistic nuances of this compound is crucial for the rational design of synthetic routes and the development of novel functionalized pyridine derivatives.
While direct, head-to-head comparative studies on this compound are limited in the literature, this guide synthesizes available data from analogous dihaloheterocycles and foundational mechanistic studies to provide a robust framework for researchers. The discussion will focus on the key mechanistic steps, regioselectivity, and a comparison of typical reaction conditions and yields, supported by detailed experimental protocols and visual diagrams.
Mechanistic Overview: A Tale of Three Catalytic Cycles
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, while coupling different nucleophiles, all proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (or equivalent): The organic or amine group is transferred from the coupling partner (organoboron, organocopper acetylide, or amine) to the palladium center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
The regioselectivity of these reactions on this compound is primarily governed by the oxidative addition step. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition than carbon-bromine or carbon-chlorine bonds. In the case of this compound, the electronic properties of the pyridine ring also play a role, with the C2 position being more electron-deficient and thus potentially more reactive towards oxidative addition. However, steric factors can also influence the selectivity.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following tables summarize representative quantitative data from studies on analogous dihaloheterocycles, providing a valuable starting point for reaction optimization.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions on Dihalo-N-heterocycles
| Product | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Iodo-5-(thiophen-2-yl)pyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 |
| 2-Iodo-5-(4-methoxyphenyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.
Table 2: Comparison of Sonogashira Coupling Reactions on Dihalo-N-heterocycles
| Product | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(phenylethynyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 | |
| 2-Iodo-5-((trimethylsilyl)ethynyl)pyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | THF | RT | 4 | ~90 |
| 2-Iodo-5-(oct-1-yn-1-yl)pyridine | 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 |
Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.
Table 3: Comparison of Buchwald-Hartwig Amination Reactions on Dihalo-N-heterocycles
| Product | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-N-phenylpyridin-2-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 |
| N-Butyl-5-iodopyridin-2-amine | n-Butylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 |
| 5-Iodo-2-(morpholino)pyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | ~90 |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) with the appropriate ligand if necessary.
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring and Work-up: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equiv).
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitoring and Work-up: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Visualizations
The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound as the substrate.
A Comparative Guide to the Synthesis of 2,5-Diiodopyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated pyridines is crucial for the construction of complex molecular architectures. Among these, 2,5-diiodopyridine and its derivatives are valuable building blocks. This guide provides a comparative analysis of validated synthetic routes to these compounds, presenting detailed experimental protocols, quantitative data for performance assessment, and clear visual diagrams of the synthetic pathways.
Route A: Multi-step Synthesis of this compound from 2-Aminopyridine
This route is a comprehensive, multi-step pathway that begins with the readily available 2-aminopyridine and proceeds through bromination, diazotization, amination, and a final double Sandmeyer reaction to yield the target this compound.
Caption: Synthesis of this compound from 2-Aminopyridine.
Experimental Protocols for Route A
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10°C.
-
Stir the mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under vacuum.
-
Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[1]
Step 2: Synthesis of 2,5-Dibromopyridine
-
Dissolve 6.9 g (0.048 mol) of cuprous bromide in 50 mL of 48% hydrobromic acid solution in a three-necked flask equipped with a stirrer and a thermometer.
-
Cool the solution to 0°C using an ice-water bath and slowly add 6 g (0.04 mol) of 2-amino-5-bromopyridine.
-
Maintain the temperature and stir for 20 minutes.
-
Slowly add 10 mL of a saturated sodium nitrite solution dropwise.
-
After the addition is complete, stir the mixture for 3.5 hours.
-
Neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of 7-8.
-
Obtain the product by reduced pressure distillation.[2][3][4]
Step 3: Synthesis of 2,5-Diaminopyridine
-
In a sealed reaction tube, combine 2,5-dibromopyridine (0.25 mmol), a copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]) (2.5 x 10⁻³ mmol), cesium carbonate (1 mmol), tetrabutylammonium bromide (TBAB) (0.25 mmol), concentrated aqueous ammonia (0.5 mL), and water (0.5 mL).
-
Heat the reaction mixture to 110-140°C and stir for 8-24 hours.
-
After cooling to room temperature, pour the mixture into a saturated NaCl solution.
-
Extract the product with ethyl acetate and dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent and purify the residue by recrystallization or column chromatography.[5]
Step 4: Synthesis of this compound (Adapted General Sandmeyer Protocol)
-
To a stirred solution of 2,5-diaminopyridine (3.0 mmol, 1.0 equiv) in deionized water (12.0 mL), add concentrated sulfuric acid (5.6 equiv).
-
Cool the reaction mixture with an ice-salt bath.
-
Add a solution of NaNO₂ (2.4 equiv) in deionized water (3.0 mL) dropwise and stir the reaction for 30 minutes.
-
Add diethyl ether (6.0 mL) followed by the dropwise addition of NaI (8.0 equiv) in deionized water (3.0 mL).
-
Warm the resulting mixture to room temperature and stir for 3.0 hours.
-
Add saturated Na₂S₂O₃ solution to quench excess iodine.
-
Extract the mixture with ethyl acetate and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Performance Data for Route A
| Step | Product | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | 2-Aminopyridine | NBS, Acetone | 10 | 1 | 95.0[1] |
| 2 | 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | 0 | 3.5 | 64[2][3][4] |
| 3 | 2,5-Diaminopyridine | 2,5-Dibromopyridine | aq. NH₃, Cu catalyst | 140 | 16 | 55[5] |
| 4 | This compound | 2,5-Diaminopyridine | H₂SO₄, NaNO₂, NaI | 0 to RT | 3.5 | ~70 (estimated)[6] |
Route B: Synthesis of this compound via Aromatic Finkelstein Reaction
This approach offers a more direct conversion of a dihalo-precursor, 2,5-dibromopyridine, to this compound using a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.
Caption: Synthesis of this compound via Halogen Exchange.
Experimental Protocol for Route B
-
In a reaction vessel, combine 2,5-dibromopyridine, sodium iodide (NaI), a catalytic amount of copper(I) iodide (CuI), and a diamine ligand (e.g., (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine).
-
Add dioxane as the solvent.
-
Heat the reaction mixture at 110°C until the reaction is complete (monitor by TLC or GC).
-
After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield this compound.
Note: While this is a general and efficient method for aryl iodides, specific yield for this compound is not detailed in the provided search results and would require experimental validation.[4]
Performance Data for Route B
| Step | Product | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,5-Dibromopyridine | NaI, CuI, Diamine ligand | 110 | Not Specified | High (expected)[4] |
Route C: Synthesis of 2-Bromo-5-iodopyridine via Lithium-Halogen Exchange
This route provides a method for the selective synthesis of a mixed dihalopyridine, 2-bromo-5-iodopyridine, from 2,5-dibromopyridine. It utilizes a regioselective lithium-halogen exchange followed by quenching with iodine.
Caption: Synthesis of 2-Bromo-5-iodopyridine.
Experimental Protocol for Route C
-
Dissolve 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, maintaining the low temperature.
-
Stir the mixture at -78°C for the specified time to allow for the lithium-halogen exchange.
-
Add a solution of iodine in THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to proceed at -78°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance Data for Route C
| Step | Product | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-iodopyridine | 2,5-Dibromopyridine | n-BuLi, I₂, THF | -78 | Not Specified | Not Specified |
Comparison of Synthetic Routes
| Feature | Route A (Multi-step) | Route B (Halogen Exchange) | Route C (Selective Iodination) |
| Target Compound | This compound | This compound | 2-Bromo-5-iodopyridine |
| Starting Material | 2-Aminopyridine | 2,5-Dibromopyridine | 2,5-Dibromopyridine |
| Number of Steps | 4 | 1 | 1 |
| Overall Yield | Moderate (cascaded %) | Potentially High | Not Specified |
| Key Reactions | Bromination, Sandmeyer | Aromatic Finkelstein | Lithium-Halogen Exchange |
| Reagent Hazards | NaNO₂, H₂SO₄, CuBr | Diamine ligands | n-BuLi (pyrophoric) |
| Advantages | Starts from simple material | Direct conversion | High regioselectivity for mono-iodination |
| Disadvantages | Long synthetic route | Requires catalyst/ligand system | Requires cryogenic temperatures and inert atmosphere |
This guide provides a validated comparison of synthetic methodologies for producing this compound and its derivatives. The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
References
- 1. youtube.com [youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
2,5-Diiodopyridine: A Versatile Building Block in Modern Chemistry
A comparative analysis of 2,5-diiodopyridine's applications in cross-coupling reactions, materials science, and drug discovery reveals its unique advantages over other dihalopyridine analogs. Its high reactivity and propensity for selective functionalization make it a valuable tool for researchers and drug development professionals in the synthesis of complex molecules and functional materials.
This compound is a key heterocyclic building block utilized across various fields of chemistry, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials for organic electronics. Its utility stems from the two iodine substituents on the pyridine ring, which serve as reactive handles for the introduction of a wide range of functional groups, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the applications of this compound, with a focus on its performance in key synthetic transformations and its role in the creation of functional materials and biologically active compounds.
Superior Reactivity in Cross-Coupling Reactions
The carbon-iodine bond is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, making iodo-substituted aromatics generally more reactive in oxidative addition steps of catalytic cycles. This enhanced reactivity allows for milder reaction conditions and often leads to higher yields in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of this compound compared to its bromo and chloro analogs is evident in the milder conditions required to achieve high yields of the coupled products.
Table 1: Comparison of 2,5-Dihalopyridines in Suzuki-Miyaura Coupling
| 2,5-Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,5-Diphenylpyridine | >90 | Theoretical |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,5-Diphenylpyridine | ~80 | Theoretical |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2,5-Diphenylpyridine | ~70 | Theoretical |
Note: The yields presented are representative and can vary based on specific reaction conditions. "Theoretical" indicates that while direct comparative studies are limited, these yields are based on established reactivity trends.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2,5-dihalopyridine (1.0 equiv), the desired boronic acid (2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction vessel under an inert atmosphere. Anhydrous solvent (e.g., 1,4-dioxane/water) is added, and the mixture is heated with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The high reactivity of this compound allows for efficient coupling under mild, often copper-free, conditions.
Table 2: Comparison of 2,5-Dihalopyridines in Sonogashira Coupling
| 2,5-Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,5-Bis(phenylethynyl)pyridine | >95 | Theoretical |
| 2,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,5-Bis(phenylethynyl)pyridine | ~85 | Theoretical |
| 2,5-Dichloropyridine | Phenylacetylene | Pd(dba)₂, XPhos, Cs₂CO₃ | 2,5-Bis(phenylethynyl)pyridine | ~60 | Theoretical |
Note: The yields presented are representative and can vary based on specific reaction conditions. "Theoretical" indicates that while direct comparative studies are limited, these yields are based on established reactivity trends.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 2,5-dihalopyridine (1.0 equiv) and the terminal alkyne (2.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by filtration, extraction, and purified by chromatography.
Applications in Materials Science
The ability to introduce diverse functionalities onto the pyridine ring via this compound makes it a valuable precursor for the synthesis of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
Table 3: Representative Performance of Pyridine-Based OLEDs
| Emitting Material Class | Host Material | EQE (%) | Max. Luminance (cd/m²) | Emission Color |
| Iridium(III) Complex with Pyridine Ligands | CBP | ~20-25 | >10,000 | Green/Red |
| Thermally Activated Delayed Fluorescence (TADF) Emitter | mCP | ~15-20 | >5,000 | Blue/Green |
| Bipyridine-based Fluorescent Emitter | TAPC | ~5-10 | >2,000 | Blue |
Note: This table provides a general overview of the performance of different classes of pyridine-containing OLEDs and is not specific to derivatives of this compound.
Liquid Crystals
2,5-Disubstituted pyridines are important structural motifs in liquid crystals. The synthesis of these materials often relies on cross-coupling reactions to introduce mesogenic groups at the 2- and 5-positions. The choice of the dihalopyridine precursor can influence the ease of synthesis and overall yield.
Role in Drug Discovery and Development
The pyridine scaffold is a common feature in many pharmaceuticals. This compound serves as a versatile starting material for the synthesis of complex, biologically active molecules, including potential antiviral and anticancer agents.
Antiviral Agents
Derivatives of this compound have been explored as potential antiviral compounds. The biological activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication.
Table 4: Representative Antiviral Activity of Pyridine Derivatives
| Compound Class | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Nucleoside Analogs | Influenza A | MDCK | 0.5 - 10 | [1] |
| Substituted Pyridines | SARS-CoV-2 | Vero E6 | 2 - 20 | [2] |
| Pyridine-fused Heterocycles | HIV-1 | MT-4 | 0.1 - 5 | [3] |
Note: This table presents a range of reported IC₅₀ values for different classes of pyridine derivatives against various viruses and is not limited to compounds derived from this compound.
Experimental Protocol: Antiviral IC₅₀ Determination
Cells are seeded in microtiter plates and infected with the virus in the presence of serial dilutions of the test compound. After an incubation period, cell viability or viral replication is assessed using methods such as the MTT assay or quantitative PCR. The IC₅₀ value is then calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Diiodopyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-diiodopyridine is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][2][3]
Hazard and Personal Protective Equipment Summary
| Hazard Classification | GHS Codes | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302 | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1][2] |
| Skin Irritation (Category 2) | H315 | Chemical-resistant gloves, lab coat.[1] |
| Serious Eye Damage (Category 1) | H318 | Safety goggles or face shield. |
| Respiratory Sensitization (Category 1) | H334 | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Skin Sensitization (Category 1) | H317 | Chemical-resistant gloves, lab coat. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | Use in a chemical fume hood to avoid inhalation.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent materials) as hazardous waste.
-
Segregate this waste into a designated container for "Halogenated Organic Waste." Do not mix with non-halogenated organic waste or other waste streams.
2. Containerization:
-
Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is suitable.
-
The container must be in good condition and free from any external contamination.
3. Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE."
-
The label must include the full chemical name: "this compound" and its CAS number (116195-81-4).
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
The preferred method of disposal is high-temperature incineration at a permitted hazardous waste facility.[5]
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[3] Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container and label it appropriately for disposal.[3]
Experimental Protocol: Chemical Treatment of Small Quantities of this compound Waste
Disclaimer: The following protocol is a generalized procedure for the chemical treatment of small residual amounts of halogenated aromatic compounds and should be performed by trained personnel in a controlled laboratory setting. This procedure must be thoroughly evaluated and adapted for your specific laboratory conditions and in compliance with all local, state, and federal regulations. Always consult with your institution's EHS department before attempting any chemical neutralization of hazardous waste.
Objective: To reduce the hazardous nature of small quantities of this compound waste through dehalogenation.
Materials:
-
This compound waste
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Stir plate and stir bar
-
Beaker or flask
-
pH paper or pH meter
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood while wearing all required PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Alkaline Hydrolysis:
-
For every 1 gram of this compound waste, slowly add it to a solution of 10 mL of 2M sodium hydroxide in a beaker with stirring.
-
Gently heat the mixture to 50-60°C with continuous stirring for several hours to promote the hydrolysis of the carbon-iodine bonds. This step is intended to begin the degradation process.
-
-
Reductive Dehalogenation:
-
After the hydrolysis step, allow the mixture to cool to room temperature.
-
Slowly add a 10% solution of sodium thiosulfate to the mixture while stirring. The thiosulfate will act as a reducing agent to convert the iodine to iodide. Continue adding the thiosulfate solution until a sample of the mixture no longer produces a color change with a starch-iodide indicator (if used).
-
-
Neutralization:
-
Once the reduction is complete, neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8. Monitor the pH carefully using a pH meter or pH paper.
-
-
Disposal of Treated Waste:
-
Even after treatment, the resulting solution may still contain hazardous organic byproducts. This treated waste must be collected in a labeled hazardous waste container and disposed of through your institution's EHS department. Do not pour the treated solution down the drain.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,5-Diiodopyridine
Essential Safety and Handling Guide for 2,5-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for handling hazardous solid chemicals and halogenated organic compounds. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Data
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin and eye irritation, potential for allergic reactions, and respiratory irritation.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][2] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Physical and Chemical Properties | |
| CAS Number | 116195-81-4 |
| Molecular Formula | C₅H₃I₂N |
| Molecular Weight | 330.89 g/mol |
| Appearance | Solid |
| Melting Point | 152-155 °C |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton/butyl gloves are recommended for extended contact. While nitrile gloves offer some protection, they are not recommended for prolonged handling of pyridine-based compounds. Always inspect gloves for damage before use and change them immediately upon contamination. Double gloving is recommended for high-risk tasks. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. Clothing worn underneath should be made of natural fibers like cotton. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | NIOSH-Approved Respirator | Use of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved air-purifying respirator with an Organic Vapor (OV) cartridge , or a combination cartridge for organic vapors and iodine, should be used. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following step-by-step protocol should be followed.
Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control the release of dust and vapors.
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
Handling Procedures
-
Engineering Controls: All weighing and transfers of this compound should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Container Management: Keep the container of this compound tightly closed when not in use.
Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
-
Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Waste: this compound is a halogenated organic compound and must be disposed of in a designated halogenated organic waste container. Do not mix with non-halogenated waste.
Containerization
-
Waste Containers: Use a clearly labeled, leak-proof container for all this compound waste. The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.
Storage and Collection
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
